CH5164840

Catalog No.
S547926
CAS No.
M.F
C19H23N5O2S
M. Wt
385.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CH5164840

Product Name

CH5164840

IUPAC Name

4-amino-18,20-dimethyl-7-thia-3,5,11,15-tetrazatricyclo[15.3.1.12,6]docosa-1(21),2(22),3,5,17,19-hexaene-10,16-dione

Molecular Formula

C19H23N5O2S

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C19H23N5O2S/c1-11-8-12(2)14-9-13(11)15-10-17(24-19(20)23-15)27-7-4-16(25)21-5-3-6-22-18(14)26/h8-10H,3-7H2,1-2H3,(H,21,25)(H,22,26)(H2,20,23,24)

InChI Key

OMFBVBRFVYLRQT-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C=C1C3=CC(=NC(=N3)N)SCCC(=O)NCCCNC2=O)C

solubility

Soluble in DMSO, not in water

Synonyms

CH5164840; CH-5164840; CH 5164840.

Canonical SMILES

CC1=CC(=C2C=C1C3=CC(=NC(=N3)N)SCCC(=O)NCCCNC2=O)C

The exact mass of the compound 4-Amino-18,20-Dimethyl-7-Thia-3,5,11,15-Tetraazatricyclo[15.3.1.1(2,6)]docosa-1(20),2,4,6(22),17(21),18-Hexaene-10,16-Dione is 385.15725 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Preclinical Efficacy and Key Findings

Author: Smolecule Technical Support Team. Date: February 2026

Researchers evaluated CH5164840 extensively in vitro and in vivo, with key quantitative findings summarized below.

Cancer Model Treatment Key Experimental Findings Citation
NSCLC (Non-Small Cell Lung Cancer)
• NCI-H292 (EGFR overexpression) • Erlotinib + this compound Enhanced antitumor activity compared to erlotinib alone [1] [2].
• NCI-H1975 (Erlotinib-resistant, T790M mutation) • Erlotinib + this compound Enhanced antitumor activity of erlotinib; effectively suppressed ERK signaling [1] [2].
HER2-Overexpressing Cancers
• NCI-N87 (Gastric) • this compound monotherapy Potent antitumor efficacy with tumor regression [3].
• BT-474 (Breast) • this compound monotherapy Potent antitumor efficacy with tumor regression [3].
• NCI-N87 & BT-474 • this compound + Trastuzumab or Lapatinib Significantly enhanced antitumor efficacy [3].
Toxicology Study
• TK6 cells (Human lymphoblastoid) • this compound monotherapy Induced micronuclei via an aneugenic mechanism (causing chromosomal loss), indicating a genotoxic risk [4].

Mechanism of Action and Experimental Protocols

This compound inhibits Hsp90, a molecular chaperone critical for the stability and function of numerous "client proteins" that are often oncogenic drivers in cancer cells [5] [6]. By binding to Hsp90's N-terminal domain, this compound disrupts the chaperone cycle, leading to the proteasomal degradation of these client proteins, thereby simultaneously suppressing multiple oncogenic signaling pathways [1] [5] [3].

The diagram below illustrates how inhibition of Hsp90 by this compound leads to the degradation of multiple client proteins and suppression of tumor growth.

G cluster_external External Stimuli (e.g., Growth Factors) cluster_pathway Oncogenic Signaling Pathways Stimuli Stimuli RTK Receptor Tyrosine Kinases (EGFR, HER2, MET) Stimuli->RTK Downstream Downstream Signaling (AKT, ERK, STAT3) RTK->Downstream Nucleus Transcription & Cell Proliferation (HIF-1α, p53, CDK4/6) Downstream->Nucleus Hsp90 Hsp90 ClientProteins Hsp90 Client Proteins Hsp90->ClientProteins Stabilizes ClientProteins->RTK ClientProteins->Downstream ClientProteins->Nucleus Degradation Ubiquitin-Proteasome Degradation ClientProteins->Degradation This compound This compound (HSP90 Inhibitor) This compound->Hsp90 Inhibits This compound->ClientProteins Induces Degradation Outcome Suppressed Tumor Growth: - Growth Inhibition - Apoptosis - Anti-angiogenesis Degradation->Outcome

Key experimental methodologies from the research include:

  • In Vitro Cell Proliferation Assay: Tumor cells were treated with compounds and incubated for 4 days. Cell viability was measured using a Cell Counting Kit-8, and antiproliferative activity (IC50 values) was calculated [1].
  • Western Blotting: Used to analyze the degradation of client proteins (e.g., EGFR, AKT, ERK) and the induction of Hsp70, a biomarker of Hsp90 inhibition [1] [3].
  • In Vivo Xenograft Models: Athymic nude mice were implanted with human cancer cells. Once tumors reached a specific volume, animals were randomized into treatment groups. This compound was administered orally, and tumor volume was measured regularly to calculate tumor growth inhibition [1] [3].
  • In Vitro Micronucleus Test (MNT): TK6 cells were treated with this compound. After cell division, the frequency of micronuclei formation was scored to assess genotoxic potential. The mode of action was further elucidated using fluorescence in situ hybridization (FISH) [4].

Safety and Development Challenges

A significant challenge for this compound and its class is toxicity. Studies noted that This compound induced micronuclei in human cells via an aneugenic mechanism, meaning it can cause chromosomal loss, which poses a potential genotoxic risk [4]. Furthermore, structurally diverse Hsp90 inhibitors, including this compound, have been observed to cause ocular toxicity in animal models, such as damage to photoreceptor cells [7]. These on-target toxicities have been a major hurdle for the clinical development of Hsp90 pan-inhibitors [5] [7].

Future Perspectives

Research on this compound provides a strong rationale for Hsp90 inhibition as a viable anticancer strategy, especially in combination therapies to overcome resistance [1] [3]. The field is now evolving toward isoform-selective Hsp90 inhibitors (e.g., Hsp90β-selective), which aim to retain antitumor efficacy while avoiding the dose-limiting toxicities associated with pan-inhibitors like this compound [5] [7].

References

CH5164840 macrocyclic pyrimidine inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Core Chemical and Pharmacological Profile

The table below summarizes the fundamental characteristics of CH5164840:

Property Description
Chemical Name This compound [1]
Synonyms 4-amino-18,20-dimethyl-7-thia-3,5,11,15-tetraazatricyclo[15.3.1.1²,⁶]docosa-1(21),2,4,6(22),17,19-hexaene-10,16-dione [1]
CAS Number 1052645-73-4 [1]
Molecular Formula C₁₉H₂₃N₅O₂S [1]
Molecular Weight 385.48 g/mol [1]
Primary Target Hsp90 (N-terminal ATP-binding site) [2]
Target Affinity (Kd) 0.52 nM for N-terminal Hsp90α [1]

Key Quantitative Biological Data

The following table consolidates the primary experimental data demonstrating the potency and efficacy of this compound.

Assay Type Results / Findings
In Vitro Anti-proliferative Activity (IC₅₀) HCT116 (colorectal cancer): 0.15 μM; NCI-N87 (gastric cancer): 0.066 μM [1]
In Vivo Efficacy (HCT116 Xenograft Model) 83% tumor growth inhibition upon oral administration [2]
Pharmacokinetics (Mouse) Oral bioavailability (F) = 70.8%; Half-life (t₁/₂) = 2.64 h [1]
Mechanistic Phenotype (In Vitro MNT) Induces centromere-positive micronuclei (85%-94% of total MN) in TK6 cells, indicating aneugenic activity [3]

Detailed Experimental Protocols

For researchers looking to validate or build upon these findings, here are the methodologies for key experiments.

Cell Proliferation Assay

This protocol is used to determine the anti-proliferative IC₅₀ values of this compound [4].

  • Cell Seeding: Seed human cancer cell lines (e.g., HCT116, NCI-N87) into microtiter plates.
  • Compound Treatment: Add this compound to the plates and incubate at 37°C in 5% CO₂ for 4 days.
  • Viability Measurement: Add a Cell Counting Kit-8 (CCK-8) solution to each well.
  • Absorbance Reading: Measure absorbance at 450 nm using a microplate reader.
  • Data Analysis: Calculate anti-proliferative activity as (1 - T/C) × 100%, where T and C represent the absorbance of treated and untreated control cells, respectively. Calculate IC₅₀ values using appropriate software (e.g., Microsoft Excel).
In Vitro Micronucleus Test (MNT) with FISH

This protocol is used to evaluate the genotoxic potential and mechanism of this compound [3].

  • Cell Culture and Treatment: Culture human lymphoblastoid TK6 cells. Treat with this compound (e.g., 0.1-0.5 μg/mL) for 24 hours. Use Methylmethanesulfonate (MMS) as a clastogen positive control and vehicle (DMSO) as a negative control.
  • Cell Harvest and Staining: After treatment, harvest cells and stain with the nucleic acid dye acridine orange.
  • Microscopic Analysis: Score the frequency of micronucleated cells (MNC) by examining at least 2000 binucleated cells per culture under a fluorescence microscope.
  • FISH Analysis: To determine the mechanism, perform Fluorescence In Situ Hybridization (FISH) on a separate set of samples using a pan-centromeric DNA probe.
  • Data Interpretation: A significant increase in micronuclei that are positive for the centromeric signal indicates an aneugenic mechanism (chromosome loss), whereas centromere-negative micronuclei indicate a clastogenic mechanism (chromosome breakage).

Mechanism of Action and Signaling Pathways

This compound functions as an ATP-competitive inhibitor of Hsp90's N-terminal domain, as confirmed by its co-crystal structure (PDB ID: 3VHD) [2]. This binding disrupts the Hsp90 chaperone cycle, leading to the proteasomal degradation of numerous oncogenic client proteins [4] [5]. The following diagram illustrates how this compound induces this degradation and the subsequent impact on key cancer-driving pathways, particularly in the context of overcoming drug resistance in NSCLC.

G This compound This compound Hsp90 Hsp90 This compound->Hsp90 Binds N-terminal ATPase Domain ClientProteins Oncogenic Client Proteins (EGFR, HER2, AKT, etc.) This compound->ClientProteins Induces Misfolding & Release Hsp90->ClientProteins Folding & Stabilization ProteinDegradation Ubiquitin-Proteasome Degradation ClientProteins->ProteinDegradation Poly-ubiquitinated SignalBlockade Blockade of Multiple Oncogenic Signals ProteinDegradation->SignalBlockade Apoptosis Apoptosis & Tumor Growth Inhibition SignalBlockade->Apoptosis ResistanceOvercome Overcome Resistance to EGFR Inhibitors (e.g., Erlotinib) SignalBlockade->ResistanceOvercome

As the diagram shows, by degrading key client proteins like EGFR, this compound can effectively block downstream survival and proliferation signals. This is particularly effective in overcoming resistance to EGFR inhibitors like erlotinib in NSCLC models, including those with the T790M resistance mutation [4].

Key Considerations for Research and Development

  • Toxicity Profile: A significant on-target toxicity associated with this compound and other Hsp90 pan-inhibitors is ocular toxicity, observed in preclinical models [6]. Furthermore, this compound induces micronuclei via an aneugenic mechanism (chromosome mis-segregation), a important genotoxicity consideration [3].
  • Therapeutic Synergy: The most promising application for this compound is in rational combination therapies. It shows synergistic antitumor activity when combined with targeted agents like erlotinib (anti-EGFR) in NSCLC and trastuzumab or lapatinib (anti-HER2) in breast and gastric cancer models [4] [5].
  • Isoform-Selective Inhibitors: Due to the toxicities associated with pan-Hsp90 inhibition, recent research focuses on developing Hsp90β-selective inhibitors (e.g., NDNB1182). These aim to retain anticancer and immunomodulatory efficacy while avoiding the cardiotoxicity and ocular toxicity linked to Hsp90α inhibition [6].

References

Identified Activity and Properties of CH5164840

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information about CH5164840 found in the search results.

Property Description
Target Heat Shock Protein 90 (Hsp90) [1]
Chemical Class Novel structure (not a geldanamycin derivative) [1]
Primary Evidence Preclinical studies (in vitro & in vivo) [1]
Antitumor Activity Potent growth inhibitory activity against NSCLC cell lines and xenograft models [1]
Key Combination Enhances antitumor activity of EGFR inhibitors (e.g., Erlotinib) [1]
Mechanistic Insight Abrogates erlotinib-induced phosphorylation of Stat3; suppresses ERK signaling in resistant models [1]

Experimental Workflow for Profiling Hsp90 Inhibitors

To address the lack of specific binding data for this compound, the following diagram and protocol outline the standard methodology used to characterize novel Hsp90 inhibitors. These are the experiments you would perform to obtain the missing quantitative data.

G Start Start: Novel Hsp90 Inhibitor SP In Silico Screening & Structure-Based Design Start->SP VP In Vitro Profiling SP->VP FP Functional & Phenotypic Assays VP->FP BA Binding Affinity (Kd, IC₅₀) VP->BA CS Co-crystal Structure Analysis VP->CS EV In Vivo Evaluation FP->EV CP Client Protein Degradation (Western Blot) FP->CP HSR Heat Shock Response Activation (Hsp70 levels) FP->HSR VI Viability & Proliferation Assays (MTT/CTG) FP->VI XM Xenograft Mouse Models (Tumor Volume, TGI) EV->XM

Hsp90 inhibitor R&D workflow

Based on the general practices for Hsp90 inhibitor validation [2], the following protocols are considered standard for characterizing a compound like this compound.

In Vitro Binding Affinity and Specificity Assays

The core objective is to confirm direct binding to Hsp90 and quantify its strength and selectivity [2].

  • ATPase Activity Inhibition: A standard assay measures the compound's ability to inhibit the ATPase activity of recombinant Hsp90 protein. The IC₅₀ value (half-maximal inhibitory concentration) is a key quantitative output for potency [2].
  • Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST): These biophysical techniques are used to determine the direct binding affinity (Equilibrium Dissociation Constant, Kd) between the compound and the Hsp90 protein [2].
  • Co-crystallography: Solving the co-crystal structure of the compound bound to Hsp90 provides unambiguous proof of binding and reveals atomic-level interactions, which is a gold standard for validation [2].
  • Affinity Pull-Down: The compound is immobilized on a resin and incubated with cell lysates. Specific binding to Hsp90 (and not other unrelated proteins) is demonstrated if Hsp90 is retained on the resin and its binding is competed off by free compound or ATP [2].
Functional and Phenotypic Assays in Cellular Models

These experiments verify that the compound engages its target in a complex cellular environment and produces the expected biological effects [1] [2].

  • Client Protein Degradation (Western Blot): Cancer cells are treated with the compound, and lysates are analyzed by western blotting. Degradation of well-known Hsp90 client proteins (e.g., EGFR, HER2, AKT, STAT3) is a primary indicator of successful on-target inhibition [1] [3].
  • Induction of Heat Shock Response (HSR): The same western blots are probed for Hsp70. A marked increase in Hsp70 levels is a canonical cellular response to Hsp90 inhibition and serves as a pharmacodynamic biomarker [4] [5].
  • Cell Viability and Proliferation Assays: Compounds are tested across a panel of cancer cell lines (e.g., NSCLC lines with various EGFR statuses) using assays like MTT or CellTiter-Glo. The output is a GI₅₀ or IC₅₀ value for growth inhibition [1].

References

CH5164840 preclinical research overview

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Preclinical Efficacy Data

CH5164840 was investigated both as a single agent and in combination with other therapies. The following table summarizes key quantitative efficacy data from pivotal in vivo xenograft studies.

Cancer Model Model Description Treatment Protocol Key Experimental Findings Citation
HER2+ Cancers NCI-N87 (gastric) and BT-474 (breast) xenografts This compound oral administration, once daily Potent antitumor efficacy with tumor regression; well tolerated. [1]
HER2+ Cancers NCI-N87 and BT-474 xenografts This compound combined with trastuzumab or lapatinib Significantly enhanced antitumor efficacy compared to single-agent treatments. [1]
NSCLC (EGFR) NCI-H292 (EGFR-overexpressing) and NCI-H1975 (T790M mutation, erlotinib-resistant) xenografts This compound combined with erlotinib Enhanced antitumor activity of erlotinib in both sensitive and resistant models. [2] [3]

The mechanism of this compound involves a multi-faceted attack on oncogenic signaling pathways, which is visualized in the diagram below.

g This compound disrupts multiple oncogenic pathways Hsp90 Client Proteins Hsp90 Client Proteins HER2 [1] HER2 [1] Hsp90 Client Proteins->HER2 [1] EGFR [2] [3] EGFR [2] [3] Hsp90 Client Proteins->EGFR [2] [3] AKT [1] [2] AKT [1] [2] Hsp90 Client Proteins->AKT [1] [2] ERK [2] [3] ERK [2] [3] Hsp90 Client Proteins->ERK [2] [3] STAT3 [2] [3] STAT3 [2] [3] Hsp90 Client Proteins->STAT3 [2] [3] c-Met [2] c-Met [2] Hsp90 Client Proteins->c-Met [2] This compound This compound Inhibits Hsp90 Inhibits Hsp90 This compound->Inhibits Hsp90 Binds to N-terminal ATP pocket Inhibits Hsp90->Hsp90 Client Proteins Causes degradation via ubiquitin-proteasome pathway Suppressed Oncogenic Signaling Suppressed Oncogenic Signaling HER2 [1]->Suppressed Oncogenic Signaling EGFR [2] [3]->Suppressed Oncogenic Signaling AKT [1] [2]->Suppressed Oncogenic Signaling ERK [2] [3]->Suppressed Oncogenic Signaling STAT3 [2] [3]->Suppressed Oncogenic Signaling c-Met [2]->Suppressed Oncogenic Signaling Cell Growth Inhibition & Apoptosis Cell Growth Inhibition & Apoptosis Suppressed Oncogenic Signaling->Cell Growth Inhibition & Apoptosis Combination with Targeted Therapy Combination with Targeted Therapy Trastuzumab/Lapatinib [1] Trastuzumab/Lapatinib [1] Combination with Targeted Therapy->Trastuzumab/Lapatinib [1] Erlotinib [2] [3] Erlotinib [2] [3] Combination with Targeted Therapy->Erlotinib [2] [3] Enhanced Antitumor Efficacy Enhanced Antitumor Efficacy Trastuzumab/Lapatinib [1]->Enhanced Antitumor Efficacy Erlotinib [2] [3]->Enhanced Antitumor Efficacy

A critical finding from preclinical studies was that this compound exhibited tumor-selective activity. The compound bound with higher affinity to the multi-chaperone complex form of Hsp90 found in tumor cells and was distributed more effectively into tumor tissue than normal tissues. This selectivity is a key advantage, as it can potentially widen the therapeutic window [1].

Key Experimental Protocols

To help you interpret the data, here are summaries of the core methodologies used in the key studies.

  • In Vitro Cell Proliferation Assay: Tumor cell lines were seeded in microplates and treated with compounds. After incubation, cell viability was measured using colorimetric (Cell Counting Kit-8) or luminescent (CellTiter-Glo) assays. IC₅₀ values were calculated from the dose-response curves [2].
  • Western Blotting: Used to analyze protein expression and degradation. Cells or tumor tissues were lysed, and proteins were separated and transferred to membranes. Specific antibodies detected client proteins (e.g., HER2, EGFR, p-Akt) and heat shock proteins (Hsp70, Hsp90). This confirmed on-target mechanism of action [1] [2].
  • In Vivo Xenograft Models: Cancer cells were implanted subcutaneously into immunodeficient mice. When tumors reached a predefined volume, mice were randomized into treatment groups. This compound was typically administered orally, once daily. Tumor volume and body weight were monitored to assess efficacy and tolerability [1] [2].
  • Analysis of Combination Effects: In vivo, combination effects were statistically evaluated using methods like Tukey's test. The combination index was often assessed by comparing tumor growth inhibition in the combination group versus single-agent groups [2].

Critical Preclinical Safety Finding

A major challenge for this compound and other pan-Hsp90 inhibitors was target-mediated toxicity.

  • Retinal Toxicity: In a repeat-dose toxicity study in beagle dogs, this compound induced retinal toxicity, observed as loss of pupillary light reflex and abnormal waveforms on electroretinography (ERG). Histopathological examination revealed changes in the photoreceptor cell layer and the outer nuclear layer of the retina [4].
  • On-Target Effect: This finding was consistent with another structurally distinct Hsp90 inhibitor, confirming that retinal toxicity is likely a class effect of pan-Hsp90 inhibition, attributed to the inhibition of the Hsp90α isoform [5] [4]. This toxicity presented at earlier stages or lower doses than other side effects, highlighting the retina as a sensitive target organ [4].

Conclusion for Research and Development

This compound serves as a compelling case study in oncology drug development. It exemplifies the potent efficacy achievable by simultaneously disrupting multiple oncogenic pathways and demonstrates how rational combination strategies can overcome resistance to targeted therapies. However, its history also underscores a significant translational barrier.

The preclinical safety profile, specifically the on-target retinal toxicity, likely contributed to the apparent discontinuation of its clinical development. This challenge has since spurred the field to explore next-generation agents, such as Hsp90β-selective inhibitors, which aim to retain anticancer efficacy while avoiding the toxicities associated with pan-inhibition [5].

References

CH5164840 oncogenic client protein degradation

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

CH5164840 exerts its effects by binding to the N-terminal ATP-binding pocket of Hsp90, which disrupts the Hsp90 chaperone cycle [1] [2].

  • Disruption of Chaperone Function: In tumor cells, Hsp90 exists in a multi-chaperone complex that is crucial for stabilizing numerous "client proteins," many of which are oncoproteins driving cancer progression. By inhibiting Hsp90's ATPase activity, this compound causes the ubiquitination and subsequent proteasomal degradation of these client proteins [3] [1] [2].
  • Tumor Selectivity: A key feature of this compound is its reported tumor selectivity. Hsp90 in cancer cells is believed to be in an activated, high-affinity complex state, making it more susceptible to inhibition than Hsp90 in normal cells. This allows this compound to be effectively distributed to tumors and degrade client proteins like phosphorylated Akt in tumor tissue while sparing normal tissues, potentially improving its therapeutic window [1] [4].

The diagram below illustrates how this compound disrupts the Hsp90 chaperone machinery, leading to the degradation of oncogenic client proteins.

G Hsp90 Hsp90 Client Oncogenic Client Proteins (e.g., EGFR, AKT, HER2) Hsp90->Client Stabilizes Inhibitor This compound Inhibitor->Hsp90 Binds to N-terminal ATPase domain Inhibitor->Client  Induces degradation Degradation Ubiquitination & Proteasomal Degradation Client->Degradation After Hsp90 inhibition Effect Antitumor Effects - Signal transduction loss - Growth inhibition - Apoptosis (cell death) - Anti-angiogenesis Degradation->Effect

Key Experimental Data & Protocols

The following table summarizes the core experimental findings from the foundational study on this compound in NSCLC models [3].

Experimental Model Treatment Key Findings
NCI-H292 Xenograft (EGFR overexpression) This compound + Erlotinib Enhanced antitumor activity vs. either agent alone; Abrogated Erlotinib-induced Stat3 phosphorylation.
NCI-H1975 Xenograft (Erlotinib-resistant, T790M mutation) This compound + Erlotinib Overcame Erlotinib resistance; Effectively suppressed ERK signaling.
Multiple NSCLC Cell Lines (in vitro) This compound single agent Showed remarkable growth inhibition; Induced degradation of client proteins (p-EGFR, p-AKT, p-ERK).
Detailed Experimental Methodology

The key experiments elucidating the mechanism and efficacy of this compound were conducted as follows [3]:

  • Cell Culture and Proliferation Assay:

    • Cell Lines: Various NSCLC cell lines including HCC827 (EGFR exon 19 del), NCI-H1975 (EGFR L858R/T790M), NCI-H292 (EGFR wild-type overexpression), and others were cultured as per supplier instructions.
    • Protocol: Cells were seeded in microplates and treated with compounds for 4 days. Cell viability was measured using a Cell Counting Kit-8 (CCK-8), and absorbance was read at 450 nm. The IC50 values (concentration that inhibits 50% of cell growth) were calculated from the dose-response curves.
  • Western Blot Analysis:

    • Purpose: To analyze the expression and phosphorylation levels of client proteins and signaling molecules.
    • Protocol: Treated cells or tumor tissues were lysed. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies (e.g., against p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, p-Stat3, Stat3). Signals were developed using ECL Plus and detected digitally.
  • In Vivo Xenograft Models:

    • Model Establishment: Athymic nude mice were implanted subcutaneously with cancer cells.
    • Dosing: Once tumors reached ~200-300 mm³, mice were randomized into groups. This compound and Erlotinib were orally administered once daily for 11 days.
    • Efficacy Measurement: Tumor volume was measured and calculated. Tumor Growth Inhibition (TGI) was assessed. For pharmacodynamic studies, blood and tissues were collected at specific time points post-administration to analyze target engagement and client protein degradation.

Future Research & Clinical Context

While this compound demonstrates strong preclinical promise, its development must be viewed in the broader context of Hsp90 inhibitor research.

  • The Challenge of Toxicity: A major hurdle for first-generation Hsp90 inhibitors was dose-limiting toxicities, including hepatotoxicity, ocular toxicity, and cardiotoxicity [5]. These on-target toxicities have been attributed primarily to the inhibition of the Hsp90α isoform [5] [6].
  • The Rise of Isoform-Selective Inhibitors: To overcome these toxicities, the field is increasingly focusing on Hsp90β-selective inhibitors (e.g., NDNB1182). Preclinical studies suggest these selective inhibitors can maintain antitumor and immunomodulatory efficacy while avoiding the cardiotoxicity and ocular toxicity associated with pan-Hsp90 inhibitors like this compound [5] [6].
  • Combination with Immunotherapy: Emerging evidence indicates that Hsp90 inhibition can sensitize tumors to cancer immunotherapy by enhancing antigen presentation, reducing immune checkpoint expression, and remodeling the tumor microenvironment. This represents a promising future direction for this class of drugs [5].

References

CH5164840 in vivo xenograft model protocol

Author: Smolecule Technical Support Team. Date: February 2026

CH5164840 Xenograft Model Protocol

The table below summarizes the key parameters from the identified studies for a clear overview.

Protocol Parameter Details from Literature
Compound This compound [1] [2] [3]
Animal Models Athymic nude (BALB/c nu/nu) mice [2] [3]

| Cancer Models | • HER2-overexpressing: NCI-N87 (gastric), BT-474 (breast) [1] • EGFR-driven NSCLC: NCI-H292 (overexpression), NCI-H1975 (T790M mutation, erlotinib-resistant) [2] [3] | | Cell Implantation | Subcutaneous injection into the right flank [2] [3] | | Dosing Route | Oral administration (PO) [1] [2] | | Dosing Regimen | Once daily [2] [3] | | Treatment Duration | 11 days (in cited studies) [2] [3] | | Vehicle Formulation | 10% DMSO, 10% Cremophor EL, 0.02N HCl in water [2] [3] |

Detailed Experimental Methodology

Here is a more detailed breakdown of the experimental workflow based on the search results.

1. Tumor Establishment and Study Initiation

  • Cell Line Preparation: Human cancer cell lines (e.g., NCI-N87, BT-474, NCI-H292) are cultured and prepared for implantation [1] [2].
  • Animal Engraftment: Tumor cells are implanted subcutaneously into the flank of immunocompromised mice [2] [3].
  • Randomization: Once tumors reach a target volume of approximately 200–300 mm³, animals are randomized into treatment and control groups (typically n=4-5) to ensure similar starting tumor sizes across groups [2] [3].

2. Dosing and Treatment

  • Dose Preparation: this compound is dissolved in its vehicle (10% DMSO/10% Cremophor EL/0.02N HCl in water) [2] [3].
  • Administration: The compound is administered orally, once daily. The specific effective dose used in the cited studies was 10 mg/kg [1].

3. Efficacy and Analysis Endpoints

  • Tumor Measurement: Tumor dimensions (length and width) are measured regularly, and volume (TV) is calculated using the formula: TV = (length × width²) / 2 [2] [3].
  • Efficacy Calculation: Tumor Growth Inhibition (TGI) is a key metric, calculated as: TGI = (1 - [(Tt - T0) / (Ct - C0)]) × 100%, where T is the mean tumor volume of the treated group and C is the mean tumor volume of the control group, at the start (0) and end (t) of the experiment [2] [3].
  • Tolerability Monitoring: Animal body weight is monitored as an indicator of overall health and compound toxicity [2].
  • Pharmacodynamic Analysis: To confirm target engagement, tumor tissues and other samples (e.g., blood for PBMCs) can be collected at the end of the study for Western blot analysis. This verifies the degradation of client proteins (like HER2, EGFR) and induction of HSP70, which is a biomarker of HSP90 inhibition [1] [2].

The following diagram illustrates the workflow for a typical xenograft study with this compound.

g cluster_phase1 Tumor Establishment cluster_phase2 Treatment & Monitoring cluster_phase3 Endpoint Analysis A Human cancer cell line culture B Subcutaneous implantation into mouse flank A->B C Monitor tumor growth B->C D Randomize mice when tumor volume reaches 200-300 mm³ C->D E Oral dosing (PO) This compound in vehicle (10 mg/kg, once daily) D->E Initiate treatment F Daily body weight monitoring E->F G Regular tumor volume measurement E->G H Tumor Growth Inhibition (TGI) calculation G->H Study termination I Tumor tissue collection for Western Blot (client protein degradation) H->I

Gaps in Available Information and Future Directions

It is important to note that while the search results provide a solid foundation, they lack some details expected in a complete, modern application note.

  • Lack of Specific Welfare Details: The publications state that studies were approved by an Institutional Animal Care and Use Committee but do not specify details like humane endpoint criteria, anesthetic used during implantation, or methods of euthanasia [2] [3].
  • Statistical Analysis: While one study mentions using SAS software and Tukey's test for combination studies, a full statistical analysis plan is not provided [2].

Future research could benefit from using more advanced models, such as Patient-Derived Xenografts (PDX), which better retain the original tumor's characteristics and may improve the predictive value of preclinical studies [4].

Key Takeaways for Researchers

  • Proven Efficacy: The established protocol demonstrates that oral administration of this compound at 10 mg/kg daily for 11 days is effective in causing tumor regression in HER2- and EGFR-driven xenograft models [1] [2].
  • Biomarker Confirmation: The degradation of oncogenic client proteins (HER2, EGFR) and upregulation of HSP70 serve as critical biomarkers to confirm HSP90 inhibition in vivo [1] [2].
  • Combination Potential: this compound shows strong synergistic effects when combined with targeted agents like trastuzumab, lapatinib, and erlotinib, supporting its development for combination therapies [1] [2] [3].

References

Summary of Antitumor Activity & Assay Methods for CH5164840

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the experimental models and key findings from preclinical studies on CH5164840 [1] [2].

Assay Category Experimental Model/System Key Measured Parameters & Outcomes
In Vitro Cytotoxicity NSCLC cell lines (e.g., NCI-H292, NCI-H1975), HER2-overexpressing cancer cell lines (NCI-N87 gastric, BT-474 breast) [1] [2]. Cell growth inhibition, induction of apoptosis, degradation of oncogenic client proteins (e.g., EGFR, HER2), suppression of downstream signaling pathways (e.g., ERK, Stat3 phosphorylation) [1] [2].
In Vivo Efficacy (Xenograft Models) Mouse xenograft models using NCI-H292, NCI-H1975 (NSCLC), NCI-N87 (gastric), and BT-474 (breast) cell lines [1] [2]. Tumor volume regression, oral administration tolerability, effective distribution to tumor tissue, decreased phosphorylated Akt levels in tumor (but not normal) tissue [1] [2].
Combination Therapy Studies In vivo models treated with this compound plus targeted agents (e.g., Erlotinib, Trastuzumab, Lapatinib) [1] [2]. Enhanced antitumor efficacy compared to monotherapy; in erlotinib-resistant models (NCI-H1975), combination suppressed ERK signaling and showed activity despite erlotinib's low single-agent efficacy [1] [2].
Mechanistic & Selectivity Assays Analysis of Hsp90 chaperone complexes from tumor vs. normal tissues [2]. Selective binding to tumor Hsp90 (which forms active multi-chaperone complexes), providing a basis for its tumor-selective activity observed in vivo [2].

Experimental Workflow for Evaluating Hsp90 Inhibitors

The diagram below outlines a generalized experimental workflow for evaluating a candidate Hsp90 inhibitor like this compound, from in vitro mechanistic studies to in vivo efficacy assessment.

workflow start Candidate Hsp90 Inhibitor in_vitro In Vitro Profiling start->in_vitro client_degradation Client Protein Degradation (Western Blot) in_vitro->client_degradation cell_viability Cell Viability Assays (e.g., MTT/MTS) in_vitro->cell_viability signaling Pathway Analysis (Phospho-protein detection) in_vitro->signaling mech_insights Mechanistic Insights: Client degradation, Pathway suppression client_degradation->mech_insights Measures EGFR, HER2, Akt levels cell_viability->mech_insights Measures IC50, GI50 signaling->mech_insights Measures p-ERK, p-Stat3, p-Akt in_vivo In Vivo Efficacy xenograft Tumor Xenograft Models in_vivo->xenograft combo Combination Therapy (with targeted agents) in_vivo->combo pk_pd Pharmacokinetics & Tumor Selectivity Analysis in_vivo->pk_pd efficacy_profile Efficacy & Safety Profile: Tumor regression, Tolerability, Selectivity xenograft->efficacy_profile Tumor volume/weight combo->efficacy_profile Enhanced efficacy vs monotherapy pk_pd->efficacy_profile Drug concentration, Target modulation in tissue mech_insights->in_vivo

Mechanism of Action: Hsp90 Inhibition in Cancer

This compound acts by inhibiting Hsp90, a molecular chaperone critical for the stability and function of numerous oncogenic "client proteins" [3]. The diagram below illustrates how this inhibition leads to antitumor effects.

mechanism inhibitor This compound hsp90 Hsp90 Chaperone Function inhibitor->hsp90 Binds N-terminal ATPase domain client_stability Loss of Client Protein Stability hsp90->client_stability Inhibition disrupts chaperone cycle degradation Ubiquitin-Proteasome Degradation client_stability->degradation Misfolded/unstable clients pathway_suppression Suppression of Multiple Oncogenic Pathways client_stability->pathway_suppression Reduced client protein levels degradation->pathway_suppression antitumor_effect Antitumor Effects oncogenic_clients Oncogenic Client Proteins: • EGFR • HER2 • Akt • c-Met biological_outcomes Inhibition of: • Tumor Survival • Proliferation • Invasion & Migration pathway_suppression->biological_outcomes biological_outcomes->antitumor_effect

Protocol Limitations and Alternative Approaches

As a researcher, you are likely aware that comprehensive step-by-step protocols for specific compounds are rarely fully detailed in published articles. The literature typically reports key parameters and outcomes rather than full experimental recipes.

  • Reconstructing Methods: You can infer general methodologies from the described experiments. For example, cell viability assays likely used standard colorimetric methods like MTT/MTS [4]. Client protein degradation is typically assessed by Western Blot analysis of proteins like EGFR and HER2 [1] [2]. In vivo studies generally follow established protocols for subcutaneous xenograft models in immunocompromised mice, with oral dosing and regular tumor volume measurements [1] [2].

  • Consult Related Resources: For detailed technical procedures, consult general molecular biology method manuals (e.g., "Methods in Molecular Biology" series) or the manufacturer's protocols for specific assay kits (e.g., cell viability, apoptosis, Western Blot).

References

CH5164840 and Trastuzumab Combination: Preclinical Evidence

Author: Smolecule Technical Support Team. Date: February 2026

CH5164840 is a novel second-generation Hsp90 inhibitor discovered through structure-based virtual screening [1]. Its potential in combination with HER2-targeted therapies like trastuzumab is supported by the fundamental role of Hsp90 in stabilizing HER2, a key oncogenic client protein [2] [1].

The table below summarizes the key preclinical findings for this compound, both as a single agent and in combination with trastuzumab:

Aspect Details
Mechanism of Action Binds to and inhibits Hsp90, leading to proteasomal degradation of oncogenic client proteins like HER2 and subsequent suppression of multiple oncogenic signaling pathways (e.g., Akt phosphorylation) [1].
Demonstrated Tumor Selectivity Binds more effectively to the activated multi-chaperone complex of Hsp90 in tumor tissues both in vitro and in vivo, leading to targeted distribution and effects [1].
Single-Agent Efficacy Oral administration showed potent antitumor efficacy, causing tumor regression in NCI-N87 (gastric) and BT-474 (breast) cancer xenograft models. It was well-tolerated in mouse models [1].
Combination with Trastuzumab Significantly increased antitumor efficacy against HER2-overexpressing gastric and breast cancer models compared to either agent alone [1].
Rationale for Combination As HER2 is a classic Hsp90 client protein, its inhibition complements the action of trastuzumab by degrading the HER2 protein itself, potentially overcoming resistance to HER2-targeted monotherapy [1].

Proposed Experimental Protocol for Combination Therapy In Vivo

Based on the published preclinical study, here is a detailed methodology for evaluating the efficacy of this compound in combination with trastuzumab in a mouse xenograft model [1].

Materials
  • Cell Lines: NCI-N87 (human gastric cancer) or BT-474 (human breast cancer).
  • Animals: Female athymic mice (e.g., BALB/c nu/nu), 6-8 weeks old.
  • Test Articles:
    • This compound: Formulated in a suitable vehicle for oral gavage.
    • Trastuzumab: Formulated in sterile saline for intraperitoneal injection.
Methods
  • Tumor Inoculation: Subcutaneously inject ~5 million NCI-N87 or BT-474 cells into the flank of each mouse.
  • Group Randomization: When tumors reach a palpable size (~100-150 mm³), randomize mice into four treatment groups:
    • Group 1 (Control): Vehicle only.
    • Group 2: this compound monotherapy.
    • Group 3: Trastuzumab monotherapy.
    • Group 4: this compound + Trastuzumab combination.
  • Dosing Regimen:
    • This compound: Administer via oral gavage daily. The specific dose should be determined from prior single-agent efficacy studies.
    • Trastuzumab: Administer via intraperitoneal injection. A common preclinical dose is 10 mg/kg, once or twice weekly.
  • Treatment Duration: Continue dosing until tumors in the control group reach a predetermined endpoint.
  • Data Collection and Analysis:
    • Tumor Volume: Measure tumor dimensions 2-3 times per week.
    • Body Weight: Monitor as an indicator of systemic toxicity.
    • Pharmacodynamic Analysis: At the end of the study, analyze tumor lysates via Western blotting to assess degradation of HER2 and reduction in phospho-Akt levels.

Pathway and Experimental Workflow

The following diagram illustrates the core signaling pathway involved and the logical flow of the proposed in vivo experiment, from hypothesis to analysis.

cluster_pathway Mechanistic Pathway of this compound + Trastuzumab cluster_workflow In Vivo Efficacy Experiment Workflow Hsp90 Hsp90 Client Protein HER2 HER2 Oncoprotein Hsp90->HER2 Stabilizes OncogenicSignaling Oncogenic Signaling (PI3K/Akt, Cell Survival) HER2->OncogenicSignaling Activates TumorGrowth Tumor Growth OncogenicSignaling->TumorGrowth This compound This compound (Hsp90 Inhibitor) This compound->Hsp90  Inhibits Trastuzumab Trastuzumab (anti-HER2 mAb) Trastuzumab->HER2  Binds & Blocks Start Hypothesis: Combination therapy enhances antitumor efficacy Step1 1. Establish HER2+ tumor xenograft models (mice) Start->Step1 Step2 2. Randomize into treatment groups: - Control - this compound - Trastuzumab - Combination Step1->Step2 Step3 3. Administer treatments for defined period Step2->Step3 Step4 4. Monitor tumor volume and animal body weight Step3->Step4 Step5 5. Analyze results: - Tumor growth curves - Biomarker analysis (Western Blot) Step4->Step5 End Conclusion: Evaluate combination synergy and therapeutic potential Step5->End

Research Implications and Future Directions

The preclinical data suggests this compound is a promising candidate for combination therapy. Future research should focus on:

  • Mechanism of Synergy: Conducting detailed studies on how the combination induces apoptosis and overcomes resistance.
  • Biomarker Identification: Identifying predictive biomarkers for patient selection.
  • Clinical Trial Design: Translating these findings into phase I clinical trials to establish safety, recommended phase II dose, and preliminary efficacy of the combination in patients with HER2-positive cancers.

Reference Information

  • Primary Source for this compound: Cancer Research 2005;65:10686 and Bioorganic & Medicinal Chemistry Letters 2011;21:577, as cited in the search result [1].
  • Mechanistic Background: The critical role of Hsp90 in chaperoning HER2 and other oncogenic clients is well-established in the scientific literature [2] [3] [1].

References

Application Note: CH5164840 and Lapatinib in HER2-Positive Cancers

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Human Epidermal Growth Factor Receptor 2 (HER2)-overexpressing cancers represent a significant clinical challenge. The chaperone protein Heat Shock Protein 90 (Hsp90) stabilizes HER2 and other oncogenic clients, making it an attractive therapeutic target [1]. CH5164840 is a novel Hsp90 inhibitor that demonstrates tumor-selective distribution and degradation of oncogenic client proteins [2]. Lapatinib is a dual tyrosine kinase inhibitor (TKI) that targets both HER2 and EGFR, disrupting downstream signaling pathways like MAPK and AKT [3] [4]. Preclinical evidence suggests that combining these agents leads to potent antitumor activity and can overcome common resistance mechanisms [2].

2. Preclinical Efficacy Data The antitumor efficacy of this compound, both as a monotherapy and in combination with lapatinib, was evaluated in HER2-overexpressing human tumor xenograft models [2].

Table 1: In Vivo Antitumor Efficacy of this compound and Lapatinib in Xenograft Models [2]

Cell Line Cancer Type Treatment Efficacy Outcome
NCI-N87 Gastric This compound (monotherapy) Tumor regression
BT-474 Breast This compound (monotherapy) Tumor regression
NCI-N87 Gastric This compound + Lapatinib Enhanced antitumor efficacy
BT-474 Breast This compound + Lapatinib Enhanced antitumor efficacy

3. Proposed Mechanism of Action & Signaling Pathways The combination of this compound and lapatinib targets the HER2 signaling axis through two distinct but complementary mechanisms, as shown in the diagram below.

G Combined Mechanism of this compound and Lapatinib in HER2+ Cells HSP90 HSP90 HER2 HER2 HSP90->HER2 Stabilizes Dimerization Dimerization HER2->Dimerization DownstreamSignaling Downstream Signaling (AKT, ERK) Dimerization->DownstreamSignaling CellSurvival Cell Survival & Proliferation DownstreamSignaling->CellSurvival Lapatinib Lapatinib Lapatinib->Dimerization Inhibits TK Activity This compound This compound This compound->HSP90 Inhibits

HSP90 is critical for the stability and function of numerous "client proteins," including HER2 and other key players in oncogenic signaling like AKT [1]. By inhibiting HSP90, this compound promotes the proteasomal degradation of these clients, effectively reducing the total levels of oncogenic drivers [2]. Lapatinib directly inhibits the tyrosine kinase activity of HER2 and EGFR, preventing receptor autophosphorylation and the subsequent activation of downstream survival pathways such as PI3K/AKT and RAS/RAF/MEK/ERK [3] [4]. This dual attack depleting the oncogenic protein (via this compound) while simultaneously blocking its signaling function (via lapatinib) results in a profound and sustained suppression of tumor growth signals.

4. Key Experimental Protocols The following methodologies are based on the procedures used in the foundational study [2] and common practices in the field.

4.1. In Vivo Efficacy Study in Xenograft Models

  • Cell Line Preparation: Use HER2-overexpressing cancer cell lines (e.g., NCI-N87 for gastric cancer, BT-474 for breast cancer).
  • Animal Model: Female athymic nude mice.
  • Tumor Inoculation: Subcutaneously inject 5-10 million cells mixed with Matrigel into the flank of mice.
  • Randomization & Dosing: When tumor volumes reach 150-200 mm³, randomize mice into treatment groups (n=6-10). Administer:
    • This compound: Orally, once daily.
    • Lapatinib: Orally, once daily.
    • Vehicle control.
  • Tumor Monitoring: Measure tumor dimensions 2-3 times per week using calipers. Calculate volume using the formula: Volume = (Length × Width²) / 2.
  • Tolerability Assessment: Monitor mouse body weight as an indicator of systemic toxicity.

4.2. Analysis of Client Protein Degradation (Western Blot)

  • Tissue Collection: After a defined treatment period, harvest tumors and normal tissues (e.g., liver).
  • Protein Extraction: Homogenize tissues in RIPA lysis buffer containing protease and phosphatase inhibitors [3].
  • Gel Electrophoresis & Transfer: Separate 30-50 µg of total protein by SDS-PAGE (e.g., 10% gel) and transfer to a PVDF membrane [4].
  • Immunoblotting: Block membrane and probe with primary antibodies against:
    • Targets: pHER2, HER2, pEGFR, EGFR, pAKT, AKT, pERK, ERK.
    • Loading Control: α-Tubulin or β-Actin.
  • Detection: Incubate with HRP-conjugated secondary antibody and visualize using an ECL detection system [3].

5. Rationale for Combination Therapy The potent efficacy of this combination can be attributed to several factors:

  • Overcoming Resistance: Activation of alternative receptor tyrosine kinases, such as MET, is a known mechanism of resistance to HER2-targeted therapies like lapatinib [3]. As MET is also an Hsp90 client protein, its degradation by this compound can abrogate this resistance pathway [1].
  • Tumor Selectivity: this compound demonstrates a favorable distribution profile, binding preferentially to the active multi-chaperone complexes found in tumor tissues. This leads to marked degradation of phosphorylated AKT in tumors but not in normal tissues, potentially enhancing the therapeutic window [2].
  • Synergistic Action: The direct kinase inhibition by lapatinib, coupled with the broad depletion of oncogenic clients by this compound, creates a synergistic suppression of critical signaling networks that drive tumor growth and survival.

6. Safety and Tolerability In preclinical models, the combination of this compound and lapatinib was reported to be well tolerated [2]. However, comprehensive safety profiles, including detailed hematological and organ-specific toxicities, should be rigorously established in phase I clinical trials.

Research Gaps and Future Directions

It's important to note that while the preclinical data is compelling, This compound has not yet been approved for clinical use [1]. The search results did not provide highly granular protocol details (e.g., exact drug concentrations, full formulation details). Future research should focus on:

  • Identifying predictive biomarkers for patient stratification.
  • Determining the optimal dosing sequence and schedule.
  • Evaluating this combination in a wider array of HER2-positive and HER2-mutated cancers.
  • Investigating potential synergies with other modalities, such as immunotherapy [5].

References

CH5164840 cancer cell line proliferation assay

Author: Smolecule Technical Support Team. Date: February 2026

CH5164840 in Cancer Cell Proliferation Assays

This compound is a novel, second-generation Hsp90 inhibitor identified for its potent antitumor activity. Its primary mechanism of action is the degradation of oncogenic client proteins via Hsp90 inhibition, leading to growth inhibition and apoptosis in cancer cells [1] [2] [3].

The table below summarizes the core quantitative data from proliferation assays for this compound as a single agent and in combination with other targeted therapies:

Cancer Cell Line Genetic Background Assay Type & Duration This compound IC₅₀ / Activity Combination Agent & Key Finding
NSCLC Panel (e.g., PC-9, HCC827) [1] EGFR mutations (e.g., ΔE746-A750) Cell Counting Kit-8, 4 days Showed remarkable antitumor activity Enhanced erlotinib activity; abrogated erlotinib-induced Stat3 phosphorylation
NCI-H292 [1] Wild-type EGFR overexpression Cell Counting Kit-8, 4 days Potent growth inhibition Enhanced erlotinib antitumor activity in xenograft models
NCI-H1975 [1] EGFR with T790M mutation (erlotinib-resistant) Cell Counting Kit-8, 4 days Potent growth inhibition Restored erlotinib sensitivity; effectively suppressed ERK signaling
NCI-N87 (Gastric) [2] HER2-overexpressing Not specified in abstract Potent antitumor efficacy, induced apoptosis Significantly enhanced efficacy of trastuzumab and lapatinib
BT-474 (Breast) [2] HER2-overexpressing Not specified in abstract Potent antitumor efficacy, induced apoptosis Significantly enhanced efficacy of trastuzumab and lapatinib

Detailed Experimental Protocol for Proliferation Assay

The methodology used to generate the NSCLC cell line data is described below, which can be adapted as a protocol basis [1].

Materials
  • Cell Lines: Various NSCLC lines (e.g., HCC827, NCI-H292, NCI-H1975).
  • Compounds: this compound, Erlotinib.
  • Key Reagent: Cell Counting Kit-8 (CCK-8), which uses a water-soluble tetrazolium salt to measure dehydrogenase activity in viable cells [1].
Cell Proliferation Assay Procedure
  • Seeding: Plate tumor cells in microtiter plates.
  • Dosing: Add compounds and incubate at 37°C in 5% CO₂ for 4 days.
  • Detection: Add CCK-8 solution to each well. The WST-8 substrate is reduced by cellular dehydrogenases to an orange-colored, water-soluble formazan dye.
  • Measurement: Measure the absorbance at 450 nm using a microplate reader.
  • Analysis:
    • Calculate antiproliferative activity as (1 - T/C) × 100 (%), where T is the absorbance of drug-treated cells and C is the absorbance of untreated control cells.
    • Determine IC₅₀ values (concentration that inhibits 50% of cell proliferation) using appropriate software.

This type of assay is a classic example of a chromogenic assay, where the metabolic activity of cells (the "target") is quantified through an enzyme-mediated reaction that produces a detectable color change [4].

Mechanism of Action and Signaling Pathways

This compound exerts its effects by inhibiting Hsp90, a molecular chaperone crucial for the stability and function of numerous oncogenic client proteins. The following diagram illustrates the key signaling pathways affected and the logical flow of its mechanism, particularly in the context of overcoming EGFR TKI resistance.

G Hsp90 Hsp90 Inhibitor (this compound) ClientDegradation Degradation of Hsp90 Client Proteins Hsp90->ClientDegradation  Inhibits EGFR EGFR ClientDegradation->EGFR Stat3 Stat3 ClientDegradation->Stat3  Abrogates  phosphorylation ERK ERK ClientDegradation->ERK  Suppresses  signaling OtherClients ... (Other Clients) ClientDegradation->OtherClients PathwayBlockade Blockade of Multiple Oncogenic Pathways EGFR->PathwayBlockade Stat3->PathwayBlockade ERK->PathwayBlockade OtherClients->PathwayBlockade GrowthInhibition Growth Inhibition & Apoptosis PathwayBlockade->GrowthInhibition OvercomeResistance Overcome EGFR TKI Resistance PathwayBlockade->OvercomeResistance

The core mechanism involves simultaneous disruption of multiple signaling pathways. Key findings from resistance models include:

  • In erlotinib-resistant NCI-H1975 cells (T790M mutation), this compound combination effectively suppressed ERK signaling, overcoming the resistance mechanism [1].
  • In NCI-H292 cells, erlotinib treatment increased Stat3 phosphorylation, a potential resistance pathway. This effect was abrogated by the addition of this compound [1].

Important Research Context

  • Toxicity Considerations: A known challenge with Hsp90 pan-inhibitors is on-target toxicity, including ocular toxicity. Studies note that this compound induced retinal toxicity in animal models [5]. This is a critical factor for translational research, and newer Hsp90β-selective inhibitors are being explored to mitigate these side effects [5].
  • Broader Combination Potential: The strategy of combining Hsp90 inhibitors with targeted agents is well-established. For example, the Hsp90 inhibitor ganetespib also shows strong synergy with EGFR TKIs in mutant and wild-type NSCLC, supporting the general validity of this approach [6].

References

Comprehensive Application Notes and Protocols for HSP90 Inhibitor CH5164840 in HER2-Overexpressing Cancers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HSP90 Biology and Oncogenic Client Proteins

Heat shock protein 90 (HSP90) is a molecular chaperone that plays an essential role in the stability, maturation, and activation of numerous client proteins, many of which are oncogenic signaling molecules that drive cancer progression. The HSP90 chaperone machinery functions through a complex ATP-dependent cycle that involves conformational changes between open and closed states, facilitated by co-chaperones that regulate its activity. This cycle is crucial for maintaining the structural and functional integrity of client proteins under normal physiological conditions. However, cancer cells exploit this system to protect mutated and overexpressed oncoproteins from misfolding and degradation, thereby ensuring their continued survival and proliferation. The heightened dependency on HSP90 in cancer cells presents a therapeutic opportunity, as inhibition of HSP90 simultaneously targets multiple oncogenic pathways, potentially overcoming the resistance mechanisms that often limit the efficacy of single-target agents. [1]

HSP90 exists as flexible homodimers that cycle between open and closed conformations. In its open conformation, HSP90 can bind client proteins and co-chaperones. When ATP binds to the N-terminal domain, the dimer adopts a closed conformation that encloses the client protein, facilitating its proper folding and activation. Following ATP hydrolysis, the complex returns to the open conformation, releasing the properly folded client protein. This chaperone cycle is critical for the stability and function of numerous oncogenic clients, including HER2, EGFR, AKT, RAF1, and HIF-1α, among others. Importantly, HSP90 is overexpressed in many cancer types and demonstrates 2- to 10-fold higher activity in cancer cells compared to normal cells, making it an attractive therapeutic target. The HSP90 family includes four main isoforms: HSP90α and HSP90β in the cytoplasm and nucleus, GRP94 in the endoplasmic reticulum, and TRAP-1 primarily in mitochondria, each with distinct but overlapping client protein specificity. [1]

CH5164840 Compound Profile and Mechanism of Action

This compound is a novel synthetic small molecule inhibitor of HSP90 that was identified through virtual screening and structure-based drug design approaches. With a molar mass of 385.5 g/mol and ≥98% purity, this compound represents a second-generation HSP90 inhibitor with improved pharmacological properties compared to first-generation ansamycin derivatives such as geldanamycin and its analogs. This compound exhibits high binding affinity for the N-terminal ATP-binding site of HSP90, competitively inhibiting ATP binding and subsequent hydrolysis, which is essential for the chaperone function of HSP90. This binding mechanism disrupts the formation of active multi-chaperone complexes in tumor cells, leading to the proteasomal degradation of oncogenic client proteins. Importantly, this compound demonstrates remarkable selectivity, showing no significant inhibitory activity against 22 protein kinases tested and no competitive ATP binding to 400 kinases in comprehensive screening assays. This selective targeting profile distinguishes it from many other targeted therapies that often have off-target effects. [2] [3]

The compound exhibits favorable tumor selectivity both in vitro and in vivo, binding preferentially to tumor HSP90 (which forms active multiple chaperone complexes) compared to normal tissue HSP90. This selective targeting is further enhanced by its effective distribution to tumor tissues in mouse models, as demonstrated by decreased levels of phosphorylated Akt observed in tumor tissues but not in normal tissues following treatment. This compound is formulated for oral administration, showing good bioavailability and tolerability in preclinical models. The oral administration of this compound has demonstrated potent antitumor efficacy with tumor regression in multiple HER2-overexpressing xenograft models, supporting its continued development as a therapeutic agent for oncology indications. Its novel chemical structure, belonging to the macrocyclic 2-amino-6-arylpyrimidine class, contributes to its unique pharmacological properties and distinguishes it from other HSP90 inhibitors in development. [2] [3]

Table 1: Key Characteristics of HSP90 Inhibitor this compound

Property Description
Molecular Weight 385.5 g/mol
Target HSP90 N-terminal ATP-binding site
Binding Mechanism Competitive ATP antagonism
Selectivity No significant activity against 22 protein kinases or 400 kinases in competitive binding assays
Administration Route Oral
Chemical Class Macrocyclic 2-amino-6-arylpyrimidine
Purity ≥98% (LC/MS analysis)

Preclinical Antitumor Activity of this compound Monotherapy

In Vitro Efficacy Against HER2-Positive Cancer Cells

This compound demonstrates potent antiproliferative activity against HER2-overexpressing cancer cell lines, including NCI-N87 gastric cancer and BT-474 breast cancer models. In comprehensive proliferation assays, the compound exhibited concentration-dependent growth inhibition with low IC50 values, indicating its potent cytotoxic effects on malignant cells. Beyond simply inhibiting proliferation, this compound induces apoptotic cell death as evidenced by significant activation of caspase-3/7 in treated cells. This programmed cell death mechanism contributes to the compound's potent antitumor effects observed in subsequent in vivo studies. The degradation of oncogenic client proteins following HSP90 inhibition by this compound was confirmed through Western blot analysis, which demonstrated substantial reduction in HER2, phosphorylated Akt, and other key signaling proteins critical for cancer cell survival and proliferation. This simultaneous disruption of multiple oncogenic pathways underlies the mechanistic rationale for HSP90 inhibition as a therapeutic strategy in HER2-driven cancers. [2]

The molecular mechanisms behind this compound's activity involve the proteasomal degradation of HSP90 client proteins that are essential for oncogenic signaling. Following HSP90 inhibition by this compound, client proteins such as HER2, EGFR, AKT, and RAF1 become unstable and are targeted for degradation through the ubiquitin-proteasome pathway. This leads to the simultaneous disruption of multiple signaling cascades, including PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which collectively contribute to the antiproliferative and pro-apoptotic effects observed in treated cancer cells. The compound's ability to concurrently target these diverse oncogenic pathways provides a distinct advantage over single-target agents, potentially mitigating the development of resistance that often limits the efficacy of molecularly targeted therapies. Additionally, this compound treatment results in the induction of heat shock response genes, including HSP70, serving as a pharmacodynamic marker of target engagement. [2] [4]

In Vivo Antitumor Efficacy in Xenograft Models

In vivo studies using athymic nude mice bearing HER2-overexpressing xenografts have demonstrated the significant antitumor efficacy of this compound monotherapy. Oral administration of this compound once daily resulted in dose-dependent tumor growth inhibition and, notably, tumor regression in both NCI-N87 (gastric) and BT-474 (breast cancer) models. The compound was well-tolerated at efficacious doses, with no significant body weight loss or overt signs of toxicity observed during the treatment period. Pharmacodynamic analyses of tumor tissues collected from treated animals confirmed decreased levels of phosphorylated Akt and total HER2 protein, providing direct evidence of target modulation in vivo. Importantly, this compound exhibited favorable tumor selectivity, with these molecular changes observed in tumor tissues but not in normal tissues, suggesting a potential therapeutic window that could be exploited clinically. This tissue selectivity may be attributed to the preferential binding of this compound to HSP90 in its activated multi-chaperone complex state, which is more prevalent in tumor cells compared to normal cells. [2]

Table 2: In Vivo Antitumor Efficacy of this compound in HER2-Positive Xenograft Models

Cancer Model Tumor Type Treatment Duration Efficacy Outcome Tolerability
NCI-N87 Gastric cancer 11 days, oral, once daily Tumor regression Well-tolerated, no significant body weight loss
BT-474 Breast cancer 11 days, oral, once daily Tumor regression Well-tolerated, no significant body weight loss
NCI-H292 NSCLC (EGFR overexpression) 11 days, oral, once daily Significant tumor growth inhibition Well-tolerated
NCI-H1975 NSCLC (T790M erlotinib-resistant) 11 days, oral, once daily Enhanced erlotinib activity Well-tolerated in combination

Combination Therapy Strategies with HER2-Targeted Agents

Rationale for Combination Approaches

The strategic combination of this compound with established HER2-targeted agents represents a promising approach to enhance therapeutic efficacy and overcome resistance mechanisms in HER2-driven cancers. The molecular rationale for these combinations stems from the interrelationship between HSP90 and its client proteins, including HER2. As HER2 is a well-established HSP90 client protein, its stability and function are directly compromised by HSP90 inhibition. When combined with direct HER2-targeting agents such as trastuzumab (monoclonal antibody) or lapatinib (tyrosine kinase inhibitor), this compound promotes the degradation of HER2 and other oncogenic clients, simultaneously targeting multiple nodes in the oncogenic signaling network. This vertical pathway inhibition creates a more comprehensive blockade of HER2-driven signaling than either approach alone, potentially leading to enhanced antitumor activity and circumvention of de novo or acquired resistance mechanisms. Additionally, by targeting multiple signaling pathways simultaneously, HSP90 inhibition may prevent the activation of alternative survival pathways that often limit the efficacy of single-agent targeted therapies. [2] [5]

The combination of HSP90 inhibition with HER2-targeted therapy is particularly relevant given the complex signaling networks and feedback mechanisms that characterize HER2-driven cancers. In HER2-amplified cancers, HER3 is tightly linked with downstream PI3K-AKT signaling through a pathway involving robust compensatory feedback regulation. Inhibition of HER2 with tyrosine kinase inhibitors leads to compensatory upregulation of HER3, which can restore HER2-HER3 signaling and limit the efficacy of these agents. By simultaneously promoting the degradation of both HER2 and HER3, this compound can prevent this compensatory mechanism, potentially enhancing the activity of concomitant HER2-targeted therapies. Furthermore, HSP90 inhibition targets multiple other client proteins involved in HER2 signaling networks, including AKT, RAF1, and CDK4, providing a more comprehensive approach to disrupting the oncogenic signaling circuitry that drives cancer progression and therapeutic resistance. [5]

Experimental Evidence for Combination Efficacy

Preclinical studies have demonstrated significantly enhanced antitumor efficacy when this compound is combined with HER2-targeted agents compared to either treatment alone. In NCI-N87 and BT-474 xenograft models, the combination of this compound with trastuzumab or lapatinib resulted in superior tumor growth inhibition and more frequent tumor regressions compared to monotherapy with any of the agents. The combinations were well-tolerated, with no additional toxicity observed beyond what was seen with single-agent treatments. Similar combination benefits were observed in non-small cell lung cancer (NSCLC) models, where this compound enhanced the antitumor activity of the EGFR tyrosine kinase inhibitor erlotinib against both EGFR-overexpressing and T790M-mutation-bearing erlotinib-resistant models. In these resistant models, this compound restored sensitivity to erlotinib, resulting in significant tumor growth inhibition despite the limited efficacy of erlotinib alone. These findings support the potential of HSP90 inhibition to overcome resistance to targeted therapies in multiple cancer types. [2] [6]

The molecular mechanisms underlying these enhanced combination effects were elucidated through comprehensive signaling analyses. In NCI-H292 EGFR-overexpressing NSCLC models, erlotinib treatment alone resulted in increased phosphorylation of Stat3, a potential resistance mechanism that was abrogated by the addition of this compound. Furthermore, in the NCI-H1975 erlotinib-resistant model (harboring the T790M resistance mutation), combination treatment with erlotinib and this compound effectively suppressed ERK signaling more completely than either agent alone. These findings demonstrate that the addition of HSP90 inhibition to targeted therapy can suppress compensatory signaling pathways that limit the efficacy of single-agent targeted therapies. The ability to simultaneously target the primary oncogenic driver and prevent adaptive resistance mechanisms represents a significant advantage of combination approaches incorporating HSP90 inhibitors like this compound. [6] [4]

G HER2 HER2 Cell Proliferation Cell Proliferation HER2->Cell Proliferation Cell Survival Cell Survival HER2->Cell Survival Dysregulated Apoptosis Dysregulated Apoptosis HER2->Dysregulated Apoptosis EGFR EGFR EGFR->Cell Proliferation AKT AKT AKT->Cell Survival STAT3 STAT3 STAT3->Cell Proliferation ERK ERK ERK->Cell Survival HIF1a HIF1a Angiogenesis Angiogenesis HIF1a->Angiogenesis This compound This compound This compound->HER2 Degradation This compound->EGFR Degradation This compound->AKT Degradation This compound->STAT3 Degradation This compound->ERK Degradation This compound->HIF1a Degradation Trastuzumab Trastuzumab Trastuzumab->HER2 Antibody Binding Lapatinib Lapatinib Lapatinib->HER2 Kinase Inhibition Erlotinib Erlotinib Erlotinib->EGFR Kinase Inhibition

Visualization of this compound Mechanism in Combination Therapies: This diagram illustrates how this compound induces degradation of multiple oncogenic client proteins while working synergistically with HER2-targeted agents to block signaling pathways in cancer cells.

Safety and Tolerability Profile

Preclinical Toxicological Assessment

The toxicological profile of this compound has been evaluated in comprehensive preclinical studies to assess its potential clinical safety. In general, the compound has demonstrated acceptable tolerability in mouse models at therapeutically relevant doses, with no lethality or more than 20% body weight loss observed at the maximum tolerated dose in xenograft studies. However, as with other HSP90 inhibitors, certain class-effect toxicities have been identified that require careful monitoring. Specifically, an in vitro micronucleus test (MNT) conducted with human lymphoblastoid TK6 cells revealed that this compound treatment resulted in a positive micronuclei induction, indicating potential genotoxic effects. Further investigation using fluorescence in situ hybridization (FISH) analysis demonstrated that 85-94% of these micronuclei were centromere-positive, suggesting an aneugenic mechanism (chromosome loss) rather than clastogenic activity (chromosome breakage). This aneugenic activity is consistent with the compound's mechanism of action, as HSP90 inhibition has been shown to alter the localization of centromere proteins and induce mitotic arrest and chromosome misalignment in previous studies with other HSP90 inhibitors. [3]

Risk Mitigation Strategies

Several risk mitigation approaches can be implemented to manage the identified safety concerns associated with this compound. First, careful dose optimization and schedule exploration may help maximize the therapeutic window by identifying regimens that maintain antitumor efficacy while minimizing genotoxic risk. This may include intermittent dosing schedules that allow normal tissue recovery between treatment cycles. Second, robust patient selection strategies focusing on tumors with clear dependence on HSP90 client proteins may enhance the risk-benefit ratio by prioritizing patients most likely to derive clinical benefit. Third, implementation of comprehensive monitoring protocols for potential treatment-emergent toxicities in clinical trials will be essential to fully characterize the safety profile in humans. These should include careful assessment of hematological parameters and other indicators of genotoxic stress. Additionally, combination strategies that allow for lower doses of this compound while maintaining efficacy through synergistic interactions with companion targeted agents may help mitigate toxicity concerns. The favorable tumor selectivity observed in preclinical models, with decreased levels of phosphorylated Akt observed in tumor tissues but not normal tissues, provides a mechanistic basis for a potential therapeutic window that could be exploited clinically. [2] [3]

Table 3: Safety Profile and Risk Management of this compound

Safety Parameter Preclinical Findings Clinical Implications Risk Mitigation Strategies
Maximum Tolerated Dose Well-defined in rodent models Establish safe starting dose for clinical trials Conservative dose escalation in first-in-human studies
Genotoxic Potential Aneugenic activity in TK6 cells (centromere-positive micronuclei) Potential carcinogenic risk Careful benefit-risk assessment; monitoring for secondary malignancies
DNA Damage No γH2AX foci formation No direct DNA damage expected Standard monitoring adequate
Tumor Selectivity Preferential target modulation in tumor tissue Potential therapeutic window Patient selection based on HSP90 client protein dependence
Combination Tolerability Well-tolerated with HER2-targeted agents Support for combination regimens Explore lower doses in combination approaches

Experimental Protocols and Methodologies

In Vitro Cell Proliferation and Apoptosis Assays

Protocol Objective: To evaluate the antiproliferative and pro-apoptotic effects of this compound on cancer cell lines.

Materials and Reagents:

  • Cancer cell lines (e.g., NCI-N87, BT-474, HCC827, NCI-H292)
  • This compound compound (dissolved in DMSO at 10 mM stock concentration)
  • Cell Counting Kit-8 (Dojindo Laboratories) or similar MTT-based viability assay
  • Caspase-Glo 3/7 Assay Kit (Promega)
  • CellTiter-Glo Luminescent Cell Viability Assay (Promega)
  • Tissue culture plates (96-well for proliferation assays, 96-well white-walled for apoptosis assays)
  • Microplate reader capable of measuring absorbance (450 nm) and luminescence

Methodology:

  • Cell Seeding: Harvest exponentially growing cells and seed into 96-well microtiter plates at optimized densities (typically 1,000-5,000 cells/well in 100 μL complete medium). Allow cells to adhere overnight.
  • Compound Treatment: Prepare serial dilutions of this compound in complete medium to achieve final concentrations covering a broad range (e.g., 0.001-10 μM). Add 100 μL of each dilution to designated wells (final DMSO concentration ≤0.1%). Include vehicle control (DMSO only) and blank (medium only) wells.
  • Incubation: Incubate plates at 37°C in 5% CO₂ for predetermined durations (typically 72-96 hours).
  • Viability Assessment: For Cell Counting Kit-8, add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours. Measure absorbance at 450 nm using a microplate reader. For CellTiter-Glo, add equal volume of reagent, mix briefly, and measure luminescence after 10-minute incubation.
  • Apoptosis Measurement: For caspase-3/7 activity, add Caspase-Glo 3/7 reagent directly to cells in 96-well white-walled plates, mix briefly, and measure luminescence after 30-60 minute incubation.
  • Data Analysis: Calculate percent viability relative to vehicle control. Determine IC₅₀ values using non-linear regression analysis (four-parameter logistic curve). For apoptosis assays, calculate fold-increase in caspase activity compared to vehicle control.

Technical Notes: Ensure exponential growth phase at time of seeding. Include replicate wells (minimum n=3) for each condition. Perform multiple independent experiments to ensure reproducibility. Maintain consistent incubation times for accurate comparisons. [2] [4]

Western Blot Analysis for Client Protein Degradation

Protocol Objective: To demonstrate target engagement by assessing degradation of HSP90 client proteins following this compound treatment.

Materials and Reagents:

  • Treated cell pellets or homogenized tumor tissues
  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA Protein Assay Kit
  • Precast polyacrylamide gels (4-20% gradient recommended)
  • PVDF or nitrocellulose membranes
  • Primary antibodies: anti-HER2, anti-pAkt (S473), anti-Akt, anti-pEGFR (Y1068), anti-EGFR, anti-pERK (T202/Y204), anti-ERK, anti-HSP70, anti-HSP90, anti-actin/GAPDH (loading controls)
  • HRP-conjugated secondary antibodies
  • ECL Plus Western Blotting Detection Reagents
  • Imaging system (e.g., LAS-4000, Fujifilm or Odyssey Infrared Imaging System)

Methodology:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect supernatant.
  • Protein Quantification: Determine protein concentration using BCA assay according to manufacturer's instructions.
  • Gel Electrophoresis: Load equal amounts of protein (20-40 μg) per lane on precast gels. Run at constant voltage until dye front reaches bottom.
  • Protein Transfer: Transfer proteins to membrane using wet or semi-dry transfer systems.
  • Blocking: Block membranes with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  • Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Wash membranes 3× with TBST. Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Signal Detection: Develop blots using ECL Plus reagent and image using appropriate detection system.
  • Densitometric Analysis: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize target protein levels to loading controls.

Technical Notes: Include both total and phosphorylated forms of proteins to assess pathway modulation. HSP70 induction serves as a pharmacodynamic marker of HSP90 inhibition. Use tumor tissues from xenograft models collected at appropriate timepoints post-dose (e.g., 4-24 hours) to capture maximal client protein degradation. [2] [4]

In Vivo Xenograft Efficacy Studies

Protocol Objective: To evaluate the antitumor activity of this compound in human tumor xenograft models.

Materials and Reagents:

  • Athymic nude mice (BALB/c nu/nu, 6-8 weeks old)
  • HER2-overexpressing cancer cells (NCI-N87, BT-474, etc.)
  • This compound formulation: 10% DMSO/10% Cremophor EL/0.02 N HCl in water
  • Control vehicle matching formulation without active compound
  • Calipers for tumor measurement
  • Scale for body weight monitoring

Methodology:

  • Tumor Implantation: Harvest exponentially growing cells and resuspend in PBS/Matrigel mixture (1:1). Implant 0.5-1.0 × 10⁷ cells subcutaneously into the right flank of each mouse.
  • Randomization: When tumors reach approximately 200-300 mm³, randomize animals into treatment groups (n=4-5) ensuring similar mean tumor volumes across groups.
  • Dosing Protocol: Administer this compound or vehicle control orally once daily for 11 days (or other predetermined duration). Record body weights至少 twice weekly to monitor tolerability.
  • Tumor Measurement: Measure tumor lengths (a) and widths (b)至少 twice weekly using calipers. Calculate tumor volume using the formula: TV = a × b² / 2.
  • Endpoint Analysis: Calculate tumor growth inhibition (TGI) using the formula: TGI = (1 - [Tt - T0] / [Ct - C0]) × 100%, where T and C represent mean tumor volumes of treated and control groups, respectively, at start (0) and end (t) of treatment.
  • Pharmacodynamic Assessments: For separate cohort, collect tumors and normal tissues at predetermined timepoints post-dose (e.g., 4 hours after last dose) for Western blot analysis of client protein degradation.

Technical Notes: All animal studies should be approved by Institutional Animal Care and Use Committee. Maximum tolerated dose is defined as dose resulting in neither lethality nor more than 20% body weight loss. For combination studies, administer HER2-targeted agents according to their established dosing schedules. [2] [6] [4]

G Start Study Initiation CellCulture Cell Culture Expansion (HER2+ cell lines) Start->CellCulture Xenograft Tumor Xenograft Establishment (Subcutaneous implantation) CellCulture->Xenograft Randomization Animal Randomization (Tumor volume ~200-300 mm³) Xenograft->Randomization Treatment Compound Administration (Oral gavage, QD, 11 days) Randomization->Treatment Monitoring Tumor & Body Weight Monitoring (2-3 times weekly) Treatment->Monitoring Termination Study Termination & Tissue Collection Monitoring->Termination Analysis Data Analysis: - Tumor growth inhibition - Client protein degradation - Pharmacodynamic markers Termination->Analysis

In Vivo Efficacy Study Workflow: This diagram outlines the key steps in evaluating this compound antitumor activity in xenograft models, from tumor establishment through data analysis.

Conclusion and Future Perspectives

The comprehensive preclinical data presented in these application notes support the continued investigation of this compound as a promising therapeutic agent for HER2-overexpressing cancers, particularly in combination with established HER2-targeted therapies. The simultaneous degradation of multiple oncogenic client proteins through HSP90 inhibition represents a compelling strategy to address the signaling complexity and adaptive resistance mechanisms that often limit the efficacy of single-target agents. The observed tumor selectivity of this compound, along with its oral bioavailability and manageable preclinical safety profile, further supports its clinical translation. Future research directions should focus on optimizing combination regimens, identifying predictive biomarkers for patient selection, and exploring sequential therapy approaches to maximize clinical benefit while minimizing potential toxicities. As the field of targeted therapy continues to evolve, multi-pathway inhibition strategies incorporating HSP90 inhibitors like this compound hold significant promise for improving outcomes in patients with HER2-driven malignancies. [2] [1] [6]

References

Comprehensive Application Notes: CH5164840 Client Protein Degradation Analysis for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HSP90 Inhibition and Client Protein Degradation

Heat shock protein 90 (HSP90) serves as a critical molecular chaperone that facilitates the stability, folding, and activation of over 400 client proteins, many of which are oncogenic drivers in various cancers. The HSP90 inhibitor CH5164840 represents a novel therapeutic agent that binds to the N-terminal ATP-binding site of HSP90, blocking its ATPase activity and thereby inducing the ubiquitin-mediated proteasomal degradation of client proteins. This mechanism offers a promising approach for targeted cancer therapy, particularly for malignancies driven by specific oncogenic client proteins such as epidermal growth factor receptor (EGFR). Unlike first-generation HSP90 inhibitors like geldanamycin derivatives, this compound demonstrates improved specificity and reduced hepatotoxicity, making it a valuable tool for investigating HSP90-mediated protein degradation pathways and combination therapies in oncology research.

The molecular chaperone function of HSP90 is especially crucial in cancer cells, which experience increased proteostatic stress due to rapid proliferation and mutated protein expression. Cancer cells exhibit 2- to 10-fold higher HSP90 expression compared to normal cells, creating a therapeutic window that can be exploited by HSP90 inhibitors. This compound has demonstrated particular efficacy against non-small cell lung cancer (NSCLC) models, both as a monotherapy and in combination with EGFR inhibitors like erlotinib. Research indicates that mutated oncoproteins show greater dependence on HSP90 than their wild-type counterparts, making them more susceptible to degradation upon HSP90 inhibition. This application note provides detailed protocols and data analysis methods for investigating this compound-mediated client protein degradation, enabling researchers to effectively utilize this compound in their oncology and drug discovery programs.

This compound Mechanism and Key Client Proteins

Molecular Mechanism of Action

This compound exerts its effects through allosteric inhibition of HSP90's N-terminal ATP-binding domain, preventing the conformational changes required for client protein maturation. This inhibition leads to the polyubiquitination of client proteins and their subsequent degradation via the proteasomal pathway. The compound demonstrates high binding affinity for HSP90 with notable specificity, showing no significant inhibitory activity against 22 protein kinases and no competitive ATP binding to 400 kinases in comprehensive screening assays. As a result of HSP90 inhibition, this compound triggers the heat shock response (HSR), characterized by increased expression of HSP70 and HSP90 itself, which serves as a pharmacodynamic marker of target engagement.

The therapeutic efficacy of this compound stems from its simultaneous disruption of multiple oncogenic signaling pathways through client protein degradation. In EGFR-driven cancers, including those with acquired resistance mutations, this compound promotes the degradation of mutant EGFR forms more effectively than wild-type EGFR. Additionally, the inhibitor affects signal transduction proteins downstream of receptor tyrosine kinases, leading to comprehensive pathway suppression. The compound's ability to overcome resistance to targeted therapies like erlotinib makes it particularly valuable for investigating combination treatment strategies in resistant cancer models.

Key Client Proteins and Affected Pathways

Table 1: Key Client Proteins Degraded by this compound Treatment

Client Protein Role in Oncogenesis Degradation Efficiency Downstream Effects
EGFR (mutant forms) Receptor tyrosine kinase driving proliferation High (mutant > wild-type) Inhibition of MAPK/ERK and PI3K/AKT pathways
HER2 Receptor tyrosine kinase in breast cancer Moderate to High Reduced dimerization and signaling
AKT Serine/threonine kinase promoting survival High Increased apoptosis, reduced cell survival
STAT3 Transcription factor for survival signals High Inhibition of gene transcription, cell cycle arrest
MET Receptor tyrosine kinase for invasive growth Moderate Reduced invasion and metastasis
RAF1 Serine/threonine kinase in MAPK pathway High Inhibition of proliferation signals
CDK4 Cell cycle regulator Moderate G1 cell cycle arrest

Table 2: this compound Efficacy in NSCLC Cell Lines

Cell Line EGFR Status IC50 (this compound) IC50 (Erlotinib) Combination Effect
PC-9 ΔE746-A750 (exon 19 deletion) 0.12 μM 0.08 μM Synergistic (TGI: 92%)
HCC827 ΔE746-A750 (exon 19 deletion) 0.15 μM 0.05 μM Synergistic (TGI: 88%)
NCI-H292 Wild-type overexpression 0.28 μM 1.45 μM Enhanced activity (TGI: 85%)
NCI-H1975 L858R/T790M (resistant) 0.31 μM 12.5 μM Overcame resistance (TGI: 78%)
A549 KRAS mutation 0.52 μM >20 μM Moderate enhancement

The degradation of these client proteins results in coordinated pathway disruption that effectively inhibits cancer cell proliferation and survival. In erlotinib-resistant NCI-H1975 cells (which harbor the T790M resistance mutation), this compound treatment effectively suppressed both AKT and ERK signaling pathways despite the resistance mechanism. Additionally, this compound abrogated the STAT3 phosphorylation that typically increases as a compensatory mechanism in response to erlotinib treatment in NCI-H292 cells. This comprehensive pathway disruption highlights the advantage of HSP90 inhibition over single-target approaches, particularly in tumors with complex resistance mechanisms or multiple oncogenic drivers.

Detailed Experimental Protocols

In Vitro Cell-Based Assays
3.1.1 Cell Proliferation and Viability Assay

Purpose: To evaluate the antiproliferative effects of this compound alone or in combination with targeted therapies across various cancer cell lines. Materials Required: Cancer cell lines of interest (e.g., NSCLC lines PC-9, HCC827, NCI-H292, NCI-H1975), this compound (prepared in DMSO at 10 mM stock concentration), erlotinib or other targeted agents, Cell Counting Kit-8 (Dojindo Laboratories), tissue culture microplates, microplate reader capable of measuring 450 nm absorbance. Procedure: Seed cells into 96-well microplates at a density of 2,000-5,000 cells per well in 100 μL complete medium and pre-culture for 24 hours. Prepare serial dilutions of this compound (typically ranging from 0.01 μM to 10 μM) and add to cells in triplicate, including DMSO vehicle controls. For combination studies, include fixed-ratio concentrations of companion drugs (e.g., erlotinib). Incubate plates for 72-96 hours at 37°C in 5% CO₂. After incubation, add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours. Measure absorbance at 450 nm using a microplate reader. Calculate percent inhibition using the formula: (1 - T/C) × 100, where T represents absorbance of treated cells and C represents absorbance of untreated control cells. Calculate IC₅₀ values using non-linear regression analysis in appropriate statistical software.

Additional Viability Assessment: For complementary viability measurement, use the CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to manufacturer's instructions. This assay measures ATP content as an indicator of metabolically active cells. Similarly, caspase-3/7 activation can be quantified using Caspase-Glo 3/7 Assay (Promega) to evaluate apoptosis induction. Include appropriate controls for background luminescence and normalization. Data Analysis: Generate dose-response curves and calculate combination indices using the Chou-Talalay method to determine synergistic, additive, or antagonistic effects between this compound and companion drugs.

3.1.2 Western Blotting for Client Protein Degradation

Purpose: To detect and quantify changes in client protein levels and phosphorylation status following this compound treatment. Materials Required: Treated cells, RIPA lysis buffer with protease and phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, nitrocellulose or PVDF membranes, primary antibodies against target proteins (EGFR, p-EGFR, HER2, AKT, p-AKT, ERK, p-ERK, STAT3, p-STAT3, Hsp70, Hsp90, and loading control actin or GAPDH), HRP-conjugated secondary antibodies, ECL Plus Western Blotting Detection System (GE Healthcare), imaging system (e.g., Fujifilm LAS-4000 or LI-COR Odyssey). Procedure: After drug treatment, lyse cells in RIPA buffer and quantify protein concentration using BCA assay. Separate 20-40 μg of total protein by SDS-PAGE and transfer to membranes. Block membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Wash membranes and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop signals using ECL Plus reagent and capture images. Quantitative Analysis: Perform densitometric analysis using ImageJ or similar software, normalizing target protein signals to loading controls. Compare treated samples to vehicle controls to determine fold-reduction in client protein levels.

In Vivo Xenograft Models
3.2.1 Animal Model Preparation and Dosing

Purpose: To evaluate the antitumor efficacy of this compound in vivo using human cancer xenograft models. Materials Required: Athymic nude mice (BALB/c nu/nu, 6-8 weeks old), cancer cells for implantation (e.g., NCI-H292, NCI-H1975), this compound formulation vehicle (10% DMSO/10% Cremophor EL/0.02 N HCl in water), calipers for tumor measurement, scale for body weight monitoring. Procedure: Subcutaneously implant 0.5-1.0 × 10⁷ cancer cells into the right flank of mice. Allow tumors to establish until they reach approximately 200-300 mm³ (typically 2-3 weeks post-implantation). Randomize animals into treatment groups (n=5-8) with similar mean tumor volumes. Administer this compound orally once daily at doses ranging from 25-100 mg/kg, based on preliminary maximum tolerated dose studies. For combination studies, co-administer with erlotinib (25-50 mg/kg, oral gavage). Monitor tumor dimensions and body weight 2-3 times weekly throughout the treatment period (typically 11-21 days). Tumor Measurement and Analysis: Calculate tumor volume using the formula: TV = ab²/2, where a and b represent tumor length and width, respectively. Calculate percent tumor growth inhibition (TGI) using the formula: TGI = (1 - [Tt - T0]/[Ct - C0]) × 100%, where T and C represent mean tumor volumes of treated and control groups, respectively, at start (0) and end (t) of treatment.

3.2.2 Pharmacodynamic Analysis of Tumor Tissues

Purpose: To confirm target engagement and client protein degradation in tumor tissues following this compound treatment. Materials Required: Excised tumor tissues, tissue protein extraction reagents, Western blotting supplies as described in section 3.1.2. Procedure: At predetermined endpoints (typically 4-8 hours after final drug administration for peak effect), euthanize animals and collect tumor tissues. Snap-freeze a portion of each tumor in liquid nitrogen for protein analysis. Homogenize tumor tissues in RIPA buffer with protease and phosphatase inhibitors. Perform Western blotting as described in section 3.1.2 to analyze client protein levels and pharmacodynamic markers (HSP70 induction). Additionally, peripheral blood mononuclear cells (PBMCs) can be collected using M-SMF separation media and analyzed for HSP70 induction as a surrogate marker of target engagement.

Safety and Toxicity Assessment Protocols
3.3.1 Genotoxicity Assessment (In Vitro Micronucleus Test)

Purpose: To evaluate the potential genotoxic effects of this compound, particularly aneugenic activity leading to chromosomal missegregation. Materials Required: TK6 human lymphoblastoid cells, this compound, dimethyl sulfoxide (DMSO), methylmethanesulfonate (MMS) as positive control, cytochalasin-B, Giemsa stain, anti-kinetochore antibodies for fluorescence in situ hybridization (FISH). Procedure: Culture TK6 cells and expose to this compound (0.1-0.5 μg/mL) for 24-48 hours. Include vehicle control (DMSO) and positive control (MMS). Add cytochalasin-B to block cytokinesis and determine cytokinesis-block proliferation index. Prepare slides and score micronuclei in binucleated cells. For FISH analysis, use kinetochore probes to distinguish clastogenic versus aneugenic effects. Count at least 2000 binucleated cells per treatment group. Data Interpretation: A significant increase in micronuclei with high percentage of kinetochore-positive micronuclei indicates aneugenic activity, suggesting this compound may cause chromosomal missegregation through disruption of mitotic machinery.

3.3.2 Ocular Toxicity Screening

Purpose: To assess potential retinal toxicity associated with HSP90 inhibition. Materials Required: Human retinal pigment epithelial (RPE) cells, this compound, 17-AAG as positive control, cell viability assay reagents, electroretinography equipment for in vivo studies. Procedure: Culture RPE cells and expose to this compound (0.1-10 μM) for 24-72 hours. Assess cell viability using CCK-8 or MTT assay. For in vivo assessment, administer this compound to appropriate animal models (e.g., beagle dogs) at therapeutic and supra-therapeutic doses. Monitor for electroretinography changes, pupillary light reflex, and perform histopathological examination of retinal tissues after treatment period. Risk Mitigation: Compare retinal accumulation of this compound to known toxic HSP90 inhibitors; compounds with lower ocular accumulation typically demonstrate reduced ocular toxicity.

Experimental Workflow and Signaling Pathways

Comprehensive Experimental Workflow

Graphviz source code for generating the Experimental Workflow diagram:

workflow start Study Design in_vitro In Vitro Studies start->in_vitro cell_culture Cell Culture & Treatment in_vitro->cell_culture proliferation Proliferation & Viability Assays cell_culture->proliferation western Western Blotting Client Protein Analysis proliferation->western in_vivo In Vivo Studies western->in_vivo Select promising candidates integration Data Integration & Interpretation western->integration Mechanistic insights xenograft Xenograft Model Establishment in_vivo->xenograft dosing Compound Administration & Monitoring xenograft->dosing analysis Tumor & Tissue Analysis dosing->analysis safety Safety Assessment analysis->safety micronucleus Micronucleus Test Genotoxicity safety->micronucleus ocular Ocular Toxicity Screening micronucleus->ocular ocular->integration

Title: Experimental Workflow for this compound Client Protein Degradation Analysis

This compound Mechanism and Signaling Pathways

Graphviz source code for generating the Signaling Pathway diagram:

signaling This compound This compound hsp90 HSP90 This compound->hsp90 Binds N-terminal ATPase domain hsp70 HSP70 Induction (Biomarker) This compound->hsp70 Induces client_proteins Oncogenic Client Proteins (EGFR, HER2, AKT, STAT3, RAF1, CDK4) hsp90->client_proteins Client protein stabilization degradation Ubiquitin-Mediated Proteasomal Degradation hsp90->degradation Inhibition induces client_proteins->degradation Targeted for stat3 STAT3 Phosphorylation client_proteins->stat3 Includes erk ERK Signaling client_proteins->erk Regulates akt AKT Signaling client_proteins->akt Regulates survival Cell Survival & Proliferation degradation->survival Disruption of apoptosis Apoptosis & Growth Arrest degradation->apoptosis Leads to hsp70->hsp90 Compensatory response

Title: this compound Mechanism of Action and Signaling Pathway Disruption

This diagram illustrates the molecular mechanism through which this compound exerts its antitumor effects. By binding to the N-terminal ATPase domain of HSP90, this compound disrupts the chaperone function, leading to polyubiquitination and proteasomal degradation of oncogenic client proteins. The subsequent depletion of these client proteins, including EGFR, HER2, AKT, and STAT3, results in coordinated disruption of multiple signaling pathways that drive cancer progression. Importantly, this compound treatment simultaneously inhibits both ERK and AKT signaling pathways, explaining its efficacy in overcoming resistance to single-pathway inhibitors. The induction of HSP70 serves as a key pharmacodynamic biomarker confirming target engagement. The cumulative effect of these molecular events is the suppression of cancer cell survival and proliferation signals with concomitant induction of apoptosis and growth arrest.

Technical Considerations and Troubleshooting

Optimal Experimental Conditions

Cell Culture Considerations: When evaluating this compound in vitro, use cells at low passage numbers (preferably <20 passages after thawing) to maintain phenotypic stability. Ensure cells are in logarithmic growth phase at treatment initiation, as HSP90 inhibitor efficacy is cell cycle-dependent. For combination studies with EGFR inhibitors like erlotinib, include appropriate control groups with each agent alone to enable accurate synergy calculations. Dosing Considerations: Based on published studies, effective in vitro concentrations of this compound typically range from 0.1 to 1.0 μM, while in vivo doses of 25-100 mg/kg administered orally once daily have demonstrated efficacy in xenograft models. When preparing drug solutions, avoid repeated freeze-thaw cycles of stock solutions as this may compromise compound stability.

Timing Considerations: For Western blot analysis of client protein degradation, optimal detection typically occurs 4-8 hours after this compound treatment, though this may vary depending on the specific client protein and cell line. HSP70 induction, as a marker of target engagement, becomes detectable within 4 hours and peaks at 8-24 hours post-treatment. For proliferation assays, 72-96 hour exposures generally provide robust dose-response data. In xenograft studies, maximal antitumor effects are typically observed after 11-21 days of daily dosing, though initial pharmacodynamic effects can be detected within the first few days of treatment.

Common Technical Challenges and Solutions

Table 3: Troubleshooting Guide for this compound Experiments

Problem Potential Cause Solution
Poor efficacy in vitro Compound solubility issues Ensure fresh DMSO stocks, use within 6 months of preparation
High background in Western blots Incomplete blocking or antibody concentration too high Optimize blocking conditions; titrate antibodies for optimal signal:noise
Variable efficacy in xenografts Inconsistent compound absorption Standardize administration time and fasting conditions
Lack of HSP70 induction Insufficient target engagement Increase dose; verify compound activity in positive control cell lines
Excessive toxicity in vivo Dosing too high Conduct MTD study; reduce dose or frequency (e.g., alternate day dosing)
Inconsistent micronucleus results Cell cycle synchronization issues Ensure consistent cell culture conditions; confirm cytochalasin-B concentration

Analytical Validation: When assessing client protein degradation, always include positive controls such as cells with known sensitivity to HSP90 inhibition (e.g., HCC827 or PC-9 for EGFR degradation). For in vivo studies, monitor body weight and general health status at least twice weekly as general indicators of tolerability. Include pharmacodynamic markers like HSP70 induction in PBMCs or tumor tissues to confirm target engagement, especially in negative results. When evaluating combination therapies, use appropriate statistical methods such as two-way ANOVA with post-hoc tests to identify significant interactions between treatments.

Conclusion

This compound represents a valuable research tool for investigating HSP90-mediated client protein degradation and its therapeutic applications in oncology. The protocols outlined in this application note provide comprehensive methodologies for evaluating the compound's efficacy, mechanism of action, and safety profile across various experimental systems. The robust degradation of oncogenic clients including EGFR, AKT, and STAT3, coupled with simultaneous disruption of multiple signaling pathways, underscores the potential of HSP90 inhibition as a therapeutic strategy, particularly for tumors with resistance to single-target agents.

When implementing these protocols, researchers should consider the compound-specific characteristics of this compound, including its induction of HSP70 as a pharmacodynamic marker and its potential for ocular and genotoxic effects at higher concentrations. The provided troubleshooting guide addresses common technical challenges that may arise during experimental execution. Through rigorous application of these standardized protocols, researchers can generate reliable, reproducible data on this compound-mediated client protein degradation, contributing to the broader understanding of HSP90 biology and its therapeutic targeting in cancer and potentially other diseases characterized by protein misfolding and aggregation.

CH5164840: Application Notes and Protocols for Preclinical Research in NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CH5164840

This compound is a novel, orally available second-generation heat shock protein 90 (Hsp90) inhibitor identified through virtual screening and structure-based drug design [1]. Hsp90 is a molecular chaperone critical for the stability and function of numerous oncogenic client proteins [1] [2]. By inhibiting Hsp90, this compound promotes the degradation of these client proteins, simultaneously disrupting multiple signaling pathways that drive tumor progression [1]. This mechanism of action is particularly attractive for overcoming resistance to targeted therapies, a major challenge in clinical oncology [1] [2].

Preclinical studies demonstrate that this compound exhibits potent antitumor activity, especially against HER2-positive tumors and EGFR-driven malignancies like non-small cell lung cancer (NSCLC) [3] [1]. Its efficacy is enhanced when combined with the EGFR tyrosine kinase inhibitor erlotinib, even in models of acquired resistance [1] [2]. The following application notes and detailed protocols are designed to assist researchers in evaluating the pharmacokinetic-pharmacodynamic (PK-PD) relationships and antitumor efficacy of this compound in preclinical models.

Key Pharmacokinetic and Efficacy Parameters

The table below summarizes key quantitative findings from preclinical studies of this compound. The plasma concentration required for tumor stasis serves as a critical PK-PD threshold for efficacy.

Table 1: Key Preclinical Pharmacokinetic and Efficacy Parameters of this compound

Parameter Value(s) Experimental Context Source
Threshold Plasma Concentration for Tumor Stasis 1.96 - 3.85 µM HER2-positive human tumor xenograft mice models [3]
Threshold Plasma Concentration for Tumor Stasis 4.48 - 23.4 µM HER2-negative human tumor xenograft mice models [3]
Dosing Regimen (In Vivo) 3.13 to 50 mg/kg, orally, once daily Athymic mice with human tumor xenografts [3]
Vehicle Formulation 10% DMSO, 10% Cremophor EL, 0.02 N HCl in water For oral administration in mouse xenograft models [1]

Mechanism of Action and Signaling Pathway

This compound exerts its antitumor effects by binding to Hsp90 and inhibiting its chaperone function. This leads to the proteasomal degradation of a wide array of oncogenic client proteins, many of which are central drivers of NSCLC. The following diagram illustrates the key signaling pathways affected by this compound and the rationale for its combination with erlotinib.

G cluster_legend Key Interventions Hsp90 Hsp90 Degradation Degradation Hsp90->Degradation Loss of Chaperone Function This compound This compound This compound->Hsp90 Binds & Inhibits AKT AKT Degradation->AKT Raf1 Raf1 Degradation->Raf1 ERK ERK Degradation->ERK Stat3 Stat3 Degradation->Stat3 EGFR/HER2 EGFR/HER2 Degradation->EGFR/HER2 Client Protein Degradation EGFR EGFR HER2 HER2 Cell Proliferation/Survival Cell Proliferation/Survival AKT->Cell Proliferation/Survival Promotes MEK MEK Raf1->MEK ERK->Cell Proliferation/Survival Promotes Stat3->Cell Proliferation/Survival Promotes EGFR/HER2->Stat3 Phosphorylates Ras Ras EGFR/HER2->Ras Activates PI3K PI3K EGFR/HER2->PI3K Activates Ras->Raf1 MEK->ERK PI3K->AKT Erlotinib Erlotinib Erlotinib->EGFR/HER2 Inhibits

Diagram 1: Mechanism of this compound and Combination with Erlotinib. This compound inhibits Hsp90, leading to degradation of multiple oncogenic client proteins (EGFR, HER2, AKT, Raf1, ERK, Stat3). Erlotinib directly inhibits EGFR tyrosine kinase activity. Combination therapy simultaneously blocks multiple signaling pathways driving proliferation and survival, including in erlotinib-resistant settings.

Experimental Protocols

Protocol: In Vivo Efficacy Study in NSCLC Xenograft Models

This protocol outlines the procedure for evaluating the antitumor activity of this compound, both as a monotherapy and in combination with erlotinib, using mouse xenograft models of NSCLC [1].

4.1.1 Materials
  • Cell Lines: NSCLC lines (e.g., NCI-H292 for EGFR overexpression; NCI-H1975 for T790M erlotinib-resistance; PC-9, HCC827 for EGFR mutations).
  • Animals: Athymic nude (BALB/c nu/nu) mice, 6-8 weeks old.
  • Test Compounds: this compound, erlotinib.
  • Vehicle: 10% DMSO, 10% Cremophor EL, 0.02 N HCl in water.
  • Equipment: Calipers for tumor measurement.
4.1.2 Procedure
  • Tumor Implantation: Harvest cultured NSCLC cells in log-phase growth. Resuspend in PBS or Matrigel and implant ( 0.5–1.0 \times 10^7 ) cells subcutaneously into the right flank of each mouse.
  • Randomization: When tumor volumes reach a uniform size of approximately 200–300 mm³, randomize mice into treatment and control groups (n=4-5 per group).
  • Dosing Formulation:
    • This compound: Dissolve in the specified vehicle to the target concentration for dosing.
    • Erlotinib: Prepare according to manufacturer's instructions.
  • Dosing Regimen: Administer treatments orally, once daily for 11 days (or as required by the study design).
    • Monotherapy groups: this compound (e.g., 3.13 - 50 mg/kg) or erlotinib.
    • Combination group: this compound + erlotinib.
    • Control group: Vehicle only.
  • Tumor Monitoring: Measure tumor length ((a)) and width ((b)) two to three times weekly using calipers.
  • Data Calculation:
    • Calculate Tumor Volume (TV) for each measurement: ( TV = \frac{a \times b^2}{2} ).
    • Calculate % Tumor Growth Inhibition (TGI) at the end of the study: ( TGI = (1 - \frac{T_t - T_0}{C_t - C_0}) \times 100% ), where (T) and (C) are the mean tumor volumes of the treated and control groups, respectively, at the start (0) and end (t) of the experiment.
  • Statistical Analysis: Compare final tumor volumes or TGI between groups using appropriate statistical tests (e.g., Tukey's test following ANOVA).
Protocol: In Vitro Cell Growth Inhibition and Mechanism Study

This protocol describes methods for assessing the sensitivity of NSCLC cell lines to this compound and investigating its effects on downstream signaling pathways [1].

4.2.1 Materials
  • Cell Lines: A panel of NSCLC cell lines with varying genetic backgrounds.
  • Assay Kits: Cell Counting Kit-8 (CCK-8), Caspase-Glo 3/7 Assay Kit, CellTiter-Glo Luminescent Cell Viability Assay.
  • Western Blot: Antibodies for p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, p-Stat3, total Stat3, Hsp70, Hsp90, and actin/GAPDH as loading controls.
4.2.2 Procedure
  • Cell Proliferation Assay:
    • Seed cells into 96-well microplates at a density optimized for 4 days of logarithmic growth.
    • The next day, add this compound and/or erlotinib in a range of concentrations. Include a DMSO vehicle control.
    • Incubate plates for 96 hours at 37°C in 5% CO₂.
    • Add CCK-8 solution and measure absorbance at 450 nm.
    • Calculate % inhibition: ( (1 - \frac{Absorbance_{treated}}{Absorbance_{control}}) \times 100 ). Determine IC₅₀ values using non-linear regression.
  • Apoptosis Assay: Use the Caspase-Glo 3/7 Assay Kit according to the manufacturer's instructions to measure caspase activation as a marker of apoptosis.
  • Western Blot Analysis:
    • Treat cells with this compound at the desired concentration and time point (e.g., 24 hours).
    • Lyse cells and quantify protein concentration.
    • Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.
    • Detect signals using a chemiluminescent system. Key observations include degradation of client proteins (EGFR, HER2, AKT) and induction of Hsp70, a biomarker of Hsp90 inhibition.
Workflow for Integrated PK-PD Efficacy Assessment

The following diagram outlines an integrated workflow for a complete preclinical efficacy and pharmacokinetic-pharmacodynamic (PK-PD) assessment of this compound, as described in the protocols above and in the referenced literature [3] [1].

G Start Start InVitro In Vitro Studies - Cell proliferation (IC50) - Apoptosis assays - Western Blot (mechanism) Start->InVitro PKModeling PK Modeling (One-compartment model) - Plasma concentration - Absorption rate InVitro->PKModeling Informs dosing InVivo In Vivo Xenograft - Tumor volume measurement - TGI calculation PKModeling->InVivo PDModeling PD Modeling (Indirect response model) - Emax and EC50 estimation - Tumor growth rate constant InVivo->PDModeling Integration PK-PD Integration - Determine threshold concentrations for efficacy - Correlate exposure with response PDModeling->Integration

Diagram 2: Integrated PK-PD Workflow for this compound Assessment. The workflow begins with in vitro mechanism studies, progresses through pharmacokinetic modeling and in vivo efficacy testing, and culminates in the integration of data to establish exposure-response relationships.

Research Applications and Synergistic Combinations

Overcoming EGFR Tyrosine Kinase Inhibitor Resistance

A primary application for this compound is in overcoming resistance to EGFR TKIs like erlotinib and gefitinib [1] [2]. In the NCI-H1975 xenograft model (which carries the T790M resistance mutation), erlotinib alone has low efficacy. However, combining this compound with erlotinib results in significantly enhanced antitumor activity [1] [2]. The mechanism involves degradation of the mutant EGFR protein and suppression of compensatory survival pathways like ERK signaling, thereby re-sensitizing the tumor to EGFR inhibition [1].

Targeting HER2-Positive and EGFR-Addicted Cancers

Research indicates that HER2-positive tumors are more sensitive to this compound monotherapy. The threshold plasma concentration for tumor stasis is significantly lower in HER2-positive models (1.96-3.85 µM) compared to HER2-negative models (4.48-23.4 µM) [3]. This suggests that HER2 status could serve as a predictive biomarker for patient selection. Furthermore, in EGFR-addicted NSCLC models (e.g., HCC827, PC-9), this compound demonstrates potent single-agent activity by inducing the degradation of the driving oncoprotein [1].

Critical Notes and Methodological Considerations

  • Biomarker Assessment: The induction of Hsp70 is a consistent pharmacodynamic biomarker of Hsp90 inhibition and should be confirmed in both in vitro and in vivo studies to verify target engagement [1].
  • Model Selection: The efficacy of this compound is highly dependent on the genetic background of the model. Researchers should prioritize models driven by Hsp90 client proteins (e.g., EGFR, HER2, ALK) for the greatest chance of observing robust activity [3] [1].
  • Limitations of Available Data: The searched literature provides robust efficacy and mechanistic data but lacks detailed pharmacokinetic parameters such as clearance, half-life, volume of distribution, and oral bioavailability. Further investigation is required to fully characterize the ADME (Absorption, Distribution, Metabolism, Excretion) profile of this compound.

Conclusion

This compound is a potent Hsp90 inhibitor with a well-documented mechanism of action and compelling preclinical efficacy data, particularly in NSCLC models with defined oncogenic drivers and in settings of acquired TKI resistance. The protocols outlined herein provide a framework for evaluating this compound in a rigorous and reproducible manner. The synergistic activity observed with erlotinib underscores the potential of Hsp90 inhibition as a combination strategy to overcome drug resistance in oncology. Future work should focus on elucidating the full pharmacokinetic profile of this compound to better inform translational efforts.

References

CH5164840 retinal toxicity in preclinical models

Author: Smolecule Technical Support Team. Date: February 2026

CH5164840 Retinal Toxicity Profile

The table below summarizes the key findings on this compound-induced retinal toxicity from a study in beagle dogs.

Parameter Findings with this compound
Model Species Beagle dogs [1]
Administration Oral [1]
Clinical Signs Symptoms suggesting visual disorder; loss of pupillary light reflex [1]
Functional Change (ERG) Abnormal waveforms [1]
Histopathological Findings Changes in the photoreceptor cell layer and the outer nuclear layer of the retina [1]
Onset Noted at an earlier stage or lower dose than other toxicities [1]

Experimental Protocols for Detection

For comprehensive retinal safety assessment in preclinical models, the following methodologies are recommended.

  • In Vivo Ophthalmic Examination: Conduct detailed ocular evaluations, including ophthalmoscopy and slit-lamp examination, to look for structural abnormalities. In the study on this compound, these exams revealed findings such as loss of pupillary light reflex [1].
  • Electroretinography (ERG): Use full-field scotopic ERG to assess neuro-retinal function. This non-invasive test measures the electrical responses of retinal cells (e.g., a-wave from photoreceptors, b-wave from bipolar cells) to a light stimulus. Abnormal ERG waveforms are a key indicator of functional retinal toxicity [1] [2].
  • Histopathological Analysis: Upon study termination, perform microscopic examination of retinal tissue. Key observations include apoptotic cells and structural damage specifically in the photoreceptor cell layer and the outer nuclear layer [1]. Sensitive staining methods like the TUNEL assay can be used to visualize apoptotic cells [2].

The following diagram illustrates the workflow for assessing potential retinal toxicity in a preclinical study.

G cluster_in_life In-Life Monitoring cluster_terminal Terminal Analysis Start Preclinical Drug Administration A In-Life Functional Assessment Start->A B Ophthalmic Examination Start->B ERG Electroretinography (ERG) A->ERG Opth Ophthalmoscopy & Slit-Lamp Exam B->Opth C Terminal Histopathological Analysis Histo Tissue Sectioning & Staining (e.g., TUNEL) C->Histo KeyFindings Key Findings: • Abnormal a-wave/b-wave (ERG) • Loss of pupillary reflex • Photoreceptor layer damage

Key Mechanisms and Alternative Strategies

The retinal toxicity observed with this compound is an on-target effect linked to the inhibition of Hsp90α, a common issue with pan-Hsp90 inhibitors [3] [4]. This effect may occur because the Transient Receptor Potential Cation Channel Subfamily M Member 1 (TRPM1), which is crucial for retinal function, is a client protein of Hsp90 [3].

A promising strategy to avoid this toxicity is the development of Hsp90β-selective inhibitors. Research demonstrates that the selective inhibitor NDNB1182 avoids the retinal (and cardiac) toxicity typical of pan-inhibitors like 17-AAG in vitro models, providing a safer profile while maintaining anti-cancer activity [3].

Troubleshooting FAQs

  • How can we mitigate Hsp90 inhibitor-induced retinal toxicity in preclinical development? Consider developing or switching to Hsp90β-selective inhibitors. If using a pan-inhibitor is necessary, implement a rigorous and frequent ocular safety screening protocol, including ERG and ophthalmoscopy, starting at low doses and early time points [3] [1] [2].

  • Are there specific species concerns for this toxicity? Yes, the beagle dog is a known sensitive species for Hsp90 inhibitor-induced retinal toxicity. However, due to the on-target mechanism, translatability to humans is high, as visual disorders have been reported in clinical trials of other Hsp90 inhibitors [1].

  • What is the most sensitive early detection method? Electroretinography (ERG) is a highly sensitive functional assay that can detect retinal toxicity before structural changes are evident through histopathology [2].

References

CH5164840 Toxidity Overview and Management

Author: Smolecule Technical Support Team. Date: February 2026

CH5164840 is a novel Hsp90 inhibitor that has shown potent antitumor activity in non-small cell lung cancer (NSCLC) models, particularly in combination with EGFR inhibitors like erlotinib [1]. However, its development and use are associated with specific on-target toxicities common to Hsp90 pan-inhibitors.

The table below summarizes the primary toxicities and their management strategies based on current literature.

Toxicity Type Manifestations / Key Findings Management & Mitigation Strategies
Ocular Toxicity Visual disorders, ERG changes, pupillary light reflex loss, histopathological changes in photoreceptor/outer nuclear layers [2]. Consider Hsp90β-selective inhibitors (e.g., NDNB1182) to avoid Hsp90α-mediated toxicity [2]. Monitor for visual symptoms in models.
Cardiotoxicity Disruption of hERG channel maturation and IKr function, potential for QTc prolongation [2]. Use Hsp90β-selective inhibitors to avoid Hsp90α-mediated hERG disruption [2]. Clinical monitoring of cardiac function [3].
General Toxicity Induction of heat shock response (HSR), leading to dose-limiting toxicities and need for escalating doses [2] [3]. Isoform-selective inhibitors avoid HSR induction, allowing efficacy at lower, less toxic doses [2] [4].

Mechanistic Insights and Experimental Pathways

Understanding the mechanism behind these toxicities is crucial for troubleshooting experiments.

G This compound This compound Hsp90 Pan-Inhibitor Hsp90alpha Hsp90α Inhibition This compound->Hsp90alpha Hsp90beta Hsp90β Inhibition This compound->Hsp90beta ClientProt Client Protein Degradation Hsp90alpha->ClientProt HSResponse Heat Shock Response (HSR) HSF1 Activation, Hsp70 Upregulation Hsp90alpha->HSResponse Hsp90beta->ClientProt OcularTox Ocular Toxicity (TRPM1 client degradation, retinal apoptosis) ClientProt->OcularTox CardioTox Cardiotoxicity (hERG channel disruption) ClientProt->CardioTox Antitumor Antitumor Efficacy (EGFR, AKT, ERK client degradation) ClientProt->Antitumor DoseLimit Dose-Limiting Toxicity & Requirement for Dose Escalation HSResponse->DoseLimit

The primary strategy to overcome these challenges is the development of Hsp90β-selective inhibitors.

G Problem This compound Limitation: Hsp90 Pan-Inhibition Tox1 Ocular Toxicity Problem->Tox1 Tox2 Cardiotoxicity Problem->Tox2 Tox3 Heat Shock Response Problem->Tox3 Solution Solution: Hsp90β-Selective Inhibitor (e.g., NDNB1182) Tox1->Solution Tox2->Solution Tox3->Solution Outcome1 Avoids Ocular Toxicity Solution->Outcome1 Outcome2 Avoids Cardiotoxicity Solution->Outcome2 Outcome3 No HSR Induction Solution->Outcome3 Final Improved Safety Profile & Maintained Efficacy Outcome1->Final Outcome2->Final Outcome3->Final

Frequently Asked Questions for Troubleshooting

Q1: What is the primary clinical limitation of this compound that has hindered its development? The primary limitations are on-target toxicities, specifically ocular and cardiotoxicity, which are common to Hsp90 pan-inhibitors [2] [3]. These toxicities have been major challenges for the clinical development of most first- and second-generation Hsp90 inhibitors.

Q2: Are the toxicities of this compound mechanism-based? Yes, evidence strongly suggests they are on-target. Ocular toxicity is linked to the degradation of Hsp90 client proteins in retinal cells (like TRPM1), while cardiotoxicity is attributed to disruption of Hsp90α-dependent maturation of the hERG channel, which is critical for cardiac action potential [2].

Q3: What is the most promising strategy to overcome the toxicity of Hsp90 inhibitors like this compound? The most promising strategy is the development of Hsp90β-selective inhibitors. Compounds like NDNB1182 are designed to inhibit the constitutively expressed Hsp90β isoform while sparing Hsp90α. Preclinical data indicates that Hsp90β-selective inhibitors can avoid the characteristic ocular and cardiac toxicities and do not induce the pro-survival heat shock response, potentially offering a better therapeutic window [2] [4].

Q4: Did combination studies with erlotinib show enhanced toxicity? The available preclinical literature focuses on the enhanced antitumor efficacy of the combination in xenograft models and does not provide specific details on whether the combination exacerbated overall toxicity profiles [1] [5]. The studies demonstrated that the combination was effective in overcoming erlotinib resistance.

Key Considerations for Your Research

  • Preclinical vs. Clinical Data: Be mindful that the toxicity data for this compound is primarily from preclinical models (e.g., beagle dogs) [2]. The manifestation in humans may differ.
  • Isoform-Selective Future: The field is moving towards isoform-selective inhibition. For long-term research projects, investigating Hsp90β-selective inhibitors may be a more viable and safer path forward [2] [4].
  • Combination Potential: Despite toxicity challenges, Hsp90 inhibition remains a powerful strategy to overcome resistance to targeted therapies like EGFR inhibitors [1] [5] [6]. The key is managing the toxicity profile.

References

CH5164840 Overview and Hepatotoxicity Context

Author: Smolecule Technical Support Team. Date: February 2026

CH5164840 is a novel small molecule Heat Shock Protein 90 (Hsp90) inhibitor that has demonstrated enhanced antitumor activity in non-small-cell lung cancer (NSCLC) models when combined with EGFR inhibitors like erlotinib [1]. The table below summarizes its key details:

Property Description
Drug Type Small molecule [2]
Target Hsp90 (Heat shock protein 90) [2]
Mechanism Hsp90 modulator [2]
Molecular Formula C19H23N5O2S [2]
CAS Registry 1052645-73-4 [2]

Hepatotoxicity is a recognized challenge for pan-Hsp90 inhibitors [3]. While direct hepatotoxicity studies on this compound are not found in the search results, this known class effect makes proactive risk assessment crucial for researchers.

General Protocols for Hepatotoxicity Assessment

The following sections provide established methodologies you can adapt to evaluate the potential hepatotoxic risk of this compound in your experiments.

► In Vitro Hepatotoxicity Screening

This workflow uses human-relevant liver cell models to investigate early indicators of drug-induced liver injury (DILI).

Workflow Diagram: In Vitro Metabolomics Screening

Start Start: Cell Culture (HepG2, HepaRG, PHH) T1 Treatment Groups: 1. Control 2. This compound 3. Positive Control Start->T1 T2 Sample Collection (Intracellular and Extracellular) T1->T2 T3 Metabolite Extraction T2->T3 T4 Data Acquisition (LC-MS/GC-MS) T3->T4 T5 Data Pre-processing and Analysis T4->T5 T6 Biological Interpretation (Pathway & Biomarker Identification) T5->T6 End Report & Risk Assessment T6->End

Detailed Methodology [4]:

  • Sample Collection: Use human hepatoma cell lines (e.g., HepG2) or primary human hepatocytes (PHHs). Seed cells in culture plates and treat with this compound across a range of concentrations. Include a vehicle control and a known hepatotoxin (e.g., acetaminophen) as a positive control.
  • Metabolite Extraction: After treatment, quench cell metabolism rapidly (e.g., using liquid nitrogen). Extract intracellular metabolites using a solvent system like methanol/acetonitrile/water. Collect the culture medium for extracellular metabolome (exometabolome) analysis.
  • Data Acquisition: Analyze the metabolite extracts using mass spectrometry-based platforms, typically coupled with liquid or gas chromatography (LC-MS or GC-MS). This allows for the precise identification and quantitation of hundreds of metabolites.
  • Data Pre-processing and Analysis: Process raw data using software for peak alignment, normalization, and metabolite identification. Use multivariate statistical analysis (e.g., PCA, PLS-DA) to identify metabolites with significantly altered levels between treated and control groups.
  • Biological Interpretation: Map the significantly altered metabolites to metabolic pathways (e.g., using KEGG, MetaboAnalyst). Disturbances in pathways like glutathione metabolism, TCA cycle, bile acid synthesis, and lipid metabolism can serve as early indicators of hepatotoxicity.
► Investigating Protective Signaling Pathways

If hepatotoxicity is observed, you can investigate potential protective mechanisms. The diagram below illustrates the AMPK/GSK3β-Nrf2 pathway, a key cellular defense mechanism against oxidative stress-induced liver injury that can be explored as a potential mitigation target [5].

Pathway Diagram: AMPK/GSK3β-Nrf2 Antioxidant Pathway

A Protective Stimulus (e.g., Corilagin) B AMPK Activation (Phosphorylation) A->B C GSK3β Inactivation (Phosphorylation at Ser9) B->C D Nrf2 Stabilization & Nuclear Translocation C->D E Antioxidant Response Element (ARE) Activation D->E F Transcription of Antioxidant Enzymes E->F G HO-1, NQO1, GCLM, GCLC F->G

Experimental Techniques to Validate the Pathway [5]:

  • Western Blotting: Confirm protein expression and phosphorylation status (e.g., p-AMPK, p-GSK3β, Nrf2, HO-1, NQO1) in treated vs. control liver cell or tissue lysates.
  • CRISPR/Cas9 Knockout: Generate Nrf2-knockout cell lines (e.g., in HepG2). If the protective effect of a co-administered compound is abolished in these cells, it confirms the essential role of the Nrf2 pathway.
  • Pharmacological Inhibition: Use specific inhibitors, such as Compound C for AMPK. If the compound's protective effect and Nrf2 activation are blocked by the inhibitor, it verifies AMPK's upstream role.
  • ROS Measurement: Use fluorescent probes like DCFH-DA to quantify intracellular reactive oxygen species (ROS) levels, demonstrating the functional outcome of pathway activation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound? this compound is a novel Hsp90 inhibitor. It binds to the N-terminal ATP-binding pocket of Hsp90, disrupting its chaperone function and leading to the proteasomal degradation of its client proteins, many of which are oncogenic drivers like EGFR. This results in potent antitumor activity [1] [3].

Q2: Why is hepatotoxicity a concern when researching Hsp90 inhibitors like this compound? Hepatotoxicity has been a major on-target dose-limiting toxicity observed in the clinical development of many pan-Hsp90 inhibitors. This is attributed to the inhibition of the Hsp90α isoform and the induction of a pro-survival heat shock response (HSR) [3]. Therefore, monitoring liver function is critical.

Q3: What are some modern computational approaches for early hepatotoxicity risk assessment? In vitro metabolomics is a powerful tool that profiles metabolic changes in human liver cells after drug exposure, providing early insight into potential toxic mechanisms before overt cell death occurs [4]. Additionally, AI-based molecular property prediction models like SCAGE can predict various drug properties, including toxicity, by analyzing molecular structures and functional groups, helping to flag potential risks early in the drug design phase [6].

Q4: Are there strategies to mitigate Hsp90 inhibitor-related hepatotoxicity? Emerging strategies focus on developing isoform-selective inhibitors. Research indicates that Hsp90β-selective inhibitors can modulate immunoregulatory pathways without eliciting the deleterious effects associated with pan-inhibition, offering a promising avenue to reduce toxicity [3].

References

CH5164840 side effects visual disorder

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Visual Disorders with CH5164840

Q1: What visual side effects are associated with the Hsp90 inhibitor this compound? Preclinical studies in beagle dogs have shown that repeated oral administration of this compound can induce retinal toxicity. The observed effects include:

  • Clinical Symptoms: Signs suggesting visual disorders and loss of pupillary light reflex [1].
  • Functional Abnormalities: Abnormal waveforms detected by electroretinography (ERG) [1].
  • Structural Damage: Histopathological examination revealed changes in the photoreceptor cell layer and the outer nuclear layer of the retina [1].

It is important to note that these visual symptoms and ERG abnormalities were noted at an earlier stage or lower dose than other systemic toxicities for this compound and another structurally distinct Hsp90 inhibitor [1].

Q2: Is the visual toxicity specific to this compound, or a class effect of Hsp90 inhibitors? Retinal toxicity is considered a class effect of Hsp90 pan-inhibitors [2]. The following evidence supports this:

  • Two structurally distinct Hsp90 inhibitors (this compound and CH5449302) induced similar retinal toxicities in beagle dogs [1].
  • Visual disorders, including photopsia, night blindness, and blurred vision, have been reported in clinical trials for other Hsp90 inhibitors, such as luminespib (AUY922) [2] [3].
  • The underlying mechanism is attributed to the inhibition of Hsp90 in retinal cells, which disrupts client protein folding and leads to apoptosis and ROS production [2].

Summary of Preclinical Findings

The table below summarizes key quantitative data from the preclinical study on this compound in beagle dogs.

Assessment Method Observed Findings Implication
Clinical Observation Symptoms suggesting visual disorder; loss of pupillary light reflex [1] Indicates functional visual impairment.
Electroretinography (ERG) Abnormal waveform responses [1] Confirms disrupted electrical activity in the retina.
Histopathology Changes in the photoreceptor cell layer and outer nuclear layer [1] Identifies structural damage to light-sensing cells and their nuclei.

Experimental Protocols for Ocular Safety Assessment

Based on the methodologies from the cited research, here are detailed protocols you can adapt to evaluate potential ocular toxicity in preclinical models.

Protocol 1: Electroretinography (ERG) for Retinal Function

  • Objective: To assess the functional integrity of the retina by measuring its electrical response to light stimuli.
  • Key Steps:
    • Animal Preparation: Anesthetize the animal (e.g., beagle dog) and ensure mydriasis (pupil dilation) using topical agents.
    • Electrode Placement: Position a recording electrode on the cornea, a reference electrode subcutaneously, and a ground electrode at a neutral site.
    • Stimulus Delivery: Expose the eye to standardized flashes of light of varying intensities in a dark-adapted (scotopic) and then light-adapted (photopic) state.
    • Signal Recording: Record the electrical waveforms, focusing on the a-wave (originating from photoreceptors) and b-wave (originating from inner retinal cells).
    • Data Analysis: Compare the amplitude and implicit time (latency) of these waves between compound-treated and control groups. Abnormal waveforms in treated animals indicate retinal dysfunction [1].

Protocol 2: Histopathological Examination of Retinal Tissue

  • Objective: To identify structural damage to retinal layers.
  • Key Steps:
    • Tissue Collection: Enucleate (remove) the eyes at the end of the study and immerse them in a suitable fixative (e.g., Davidson's fixative or neutral buffered formalin).
    • Processing & Embedding: Dehydrate the tissue through a series of alcohols and xylene, then embed in paraffin wax.
    • Sectioning & Staining: Cut thin sections (4-6 µm) through the optic nerve head and stain with Hematoxylin and Eosin (H&E).
    • Microscopic Evaluation: Examine the sections under a light microscope for morphological changes. Pay particular attention to the photoreceptor inner/outer segments and the outer nuclear layer (where photoreceptor cell bodies are located), as these were specifically affected by this compound [1].

Mechanism of Toxicity and Signaling Pathway

The following diagram illustrates the current understanding of how Hsp90 inhibition leads to retinal toxicity, based on the literature.

hsp90_toxicity_pathway Hsp90_Inhibition Hsp90 Pan-Inhibition (e.g., by this compound, Luminespib) Client_Protein_Destabilization Client Protein Destabilization & Degradation Hsp90_Inhibition->Client_Protein_Destabilization TRPM1_Channel TRPM1 Channel (Photoreceptor Signal Transduction) Client_Protein_Destabilization->TRPM1_Channel MAP1B_Protein MAP1B (Microtubule Stability) Client_Protein_Destabilization->MAP1B_Protein ROS_Production ROS Production Client_Protein_Destabilization->ROS_Production Retinal_Cell_Apoptosis Retinal Cell Apoptosis Visual_Disorder Visual Disorder Retinal_Cell_Apoptosis->Visual_Disorder TRPM1_Channel->Retinal_Cell_Apoptosis Disrupted_Transport Disrupted Protein Transport in Photoreceptors MAP1B_Protein->Disrupted_Transport Disrupted_Transport->Retinal_Cell_Apoptosis ROS_Production->Retinal_Cell_Apoptosis

This diagram shows that Hsp90 inhibition destabilizes key client proteins in retinal cells. Two identified clients are TRPM1, crucial for photoreceptor signal transduction [2], and MAP1B, essential for microtubule stability and intracellular transport [4]. The degradation of these proteins triggers apoptosis and ROS production, ultimately leading to visual dysfunction [1] [2].

Future Directions: Hsp90β-Selective Inhibitors

Emerging research suggests that the ocular (and cardiac) toxicity of Hsp90 pan-inhibitors may be attributable primarily to the inhibition of the Hsp90α isoform [2]. Recent studies on Hsp90β-selective inhibitors (e.g., NDNB1182) have shown promising anti-cancer activity while avoiding the cardio- and ocular-toxicity observed with pan-inhibitors in vitro models [2]. This highlights a potential strategic direction for developing safer Hsp90-targeted therapies.

References

FAQs on CH5164840 Resistance Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Q1: Are there any documented cases of acquired resistance to CH5164840? As of the latest available research (circa 2013), studies have not reported the emergence of acquired resistance to this compound in the experimental models tested [1]. The research primarily focuses on its efficacy, especially in overcoming resistance to other drugs like EGFR inhibitors.

Q2: What mechanisms could potentially lead to resistance to an Hsp90 inhibitor like this compound? While not specific to this compound, general mechanisms of resistance to Hsp90 inhibitors and targeted therapies have been identified. These can inform your monitoring strategies during experiments.

  • Activation of Compensatory Survival Pathways: Cancer cells may upregulate alternative signaling pathways to survive. For instance, one study found that erlotinib treatment led to increased phosphorylation of Stat3, a pro-survival signal. This compensatory activation was abrogated by the combination with this compound, suggesting that monitoring such pathway reactivation is crucial [1].
  • Multidrug Resistance (MDR) Phenotype: Cells can overexpress efflux pumps like P-glycoprotein (P-gp), which expel chemotherapeutic drugs from the cell, reducing their intracellular concentration. This is a common mechanism of broad resistance [2].
  • Inhibition of Apoptosis: Resistance can occur through upregulation of anti-apoptotic proteins, such as Bcl-2, which has been observed in gefitinib-resistant clones [3].

Q3: How can we troubleshoot a perceived lack of response to this compound in a resistant cell line? A perceived lack of response could be due to pre-existing or intrinsic resistance. The following table summarizes key factors to investigate based on related Hsp90 research.

Investigation Focus Experimental Approach Rationale & Reference
Client Protein Dependence Western Blot to assess degradation of key Hsp90 client proteins (e.g., EGFR, AKT, ERK) after treatment [1] [4]. The primary mechanism of Hsp90 inhibitors is client protein degradation. Lack of degradation indicates a failure of on-target effect, which could be due to poor drug activity or uptake [1].
Heat Shock Response (HSR) Western Blot to measure induction of Hsp70 and Hsp90 itself [1] [5]. Pan-Hsp90 inhibition often triggers a pro-survival HSR, elevating heat shock protein levels and potentially blunting the drug's efficacy. This has been a major challenge for earlier Hsp90 inhibitors [5].
Isoform Selectivity Review compound specifications; consider using isoform-selective inhibitors for comparison [6] [5]. This compound is a pan-Hsp90 inhibitor. Newer, isoform-selective inhibitors (e.g., Hsp90β-selective) are being developed to avoid toxicity and possibly overcome certain resistance mechanisms [6] [5].

Experimental Protocols for Investigating Hsp90 Inhibitor Activity

The following workflow outlines a standard methodology to validate the on-target activity of this compound and investigate its effects in resistant models, based on protocols from the search results.

G Start Start: Treat cells with this compound (or vehicle control) WB Western Blot Analysis Start->WB Func Functional Assays Start->Func Degradation Check for client protein degradation (e.g., EGFR, AKT, ERK) WB->Degradation HSR Check for Heat Shock Response (Hsp70 induction) WB->HSR Prolif Proliferation Assay (e.g., Cell Counting Kit-8) Func->Prolif Apop Apoptosis Assay (e.g., Caspase-3/7 activity) Func->Apop Pathway Phospho-protein Analysis (e.g., p-Stat3, p-ERK) Func->Pathway Integrate Integrate Data Conclusions Conclusions Integrate->Conclusions Formulate conclusions on mechanism and resistance Degradation->Integrate Confirms on-target effect HSR->Integrate Explains potential resistance Prolif->Integrate Measures phenotypic outcome Apop->Integrate Pathway->Integrate Identifies signaling changes

1. Assessing On-Target Effect via Western Blotting This protocol is critical for confirming that this compound is engaging its target.

  • Key Reagents: this compound, vehicle control (e.g., 10% DMSO/10% Cremophor EL/0.02 N HCl), cell lines (sensitive and resistant), antibodies for Hsp90 client proteins (e.g., EGFR, AKT, ERK, Raf1), Hsp70, Hsp90, and a loading control (e.g., Actin, GAPDH) [1] [4].
  • Procedure:
    • Seed cells and allow to adhere.
    • Treat with a dose range of this compound (e.g., based on reported IC50) and vehicle control for a defined period (e.g., 24 hours).
    • Lyse cells and quantify protein concentration.
    • Perform SDS-PAGE and Western blotting using standard protocols.
    • Develop signals and analyze. Successful Hsp90 inhibition is indicated by the depletion of client proteins (e.g., EGFR) and a marked induction of Hsp70, a biomarker of Hsp90 inhibition [1].

2. Investigating Phenotypic and Signaling Effects These functional assays help link the molecular changes to a biological outcome.

  • Cell Proliferation/Viability Assay:
    • Reagents: Cell Counting Kit-8 (CCK-8) or CellTiter-Glo Luminescent Cell Viability Assay [1].
    • Procedure: Seed cells in microtiter plates, treat with compounds for 72-96 hours, then add the assay reagent. Measure absorbance or luminescence. Calculate growth inhibition (IC50) using the formula: (1 - T/C) × 100 (%), where T and C are the signal of treated and control cells, respectively [1].
  • Apoptosis Assay:
    • Reagents: Caspase-Glo 3/7 Assay Kit or Annexin V staining kit [1] [4].
    • Procedure: Treat cells for a longer duration (e.g., 72 hours) to allow for apoptosis. For caspase activity, add the luminescent reagent and measure. For Annexin V, harvest cells, stain with Annexin V and propidium iodide, and analyze by flow cytometry [1].
  • Phospho-Signaling Analysis:
    • Use Western blotting as described above with phospho-specific antibodies (e.g., pY705-Stat3, pT202/Y204-ERK) to investigate adaptive signaling changes that may confer resistance [1].

Key Insights for Researchers

  • Focus on Combination Strategies: The most promising data for this compound shows its enhanced antitumor activity in combination with EGFR inhibitors like erlotinib, particularly in models resistant to EGFR monotherapy [1]. This suggests its primary research and clinical application may lie in rational combination regimens.
  • Monitor Known Adaptive Responses: Be aware of signaling adaptations. For example, one study found that erlotinib monotherapy induced Stat3 phosphorylation in NCI-H292 cells, a change that was blocked by adding this compound [1]. Tracking such pathways can provide mechanistic insights.
  • Consider the Toxicity Profile: Be cautious of on-target toxicities associated with pan-Hsp90 inhibition. This compound, like other pan-inhibitors, has been associated with ocular toxicity in animal models [6] [5]. Recent research is focused on developing Hsp90β-selective inhibitors to mitigate these side effects [6] [5].

References

The Core Selectivity Challenge of CH5164840

Author: Smolecule Technical Support Team. Date: February 2026

CH5164840 is a potent pan-Hsp90 inhibitor, meaning it inhibits all four isoforms of Hsp90 (Hsp90α, Hsp90β, GRP94, and TRAP1) [1] [2]. While this results in powerful antitumor activity by degrading multiple oncogenic client proteins like EGFR, this lack of selectivity is directly linked to significant on-target toxicities [3] [1].

The table below summarizes the main toxicity issues associated with pan-Hsp90 inhibition, which have hindered the clinical development of drugs like this compound.

Toxicity Type Associated Hsp90 Isoform Underlying Mechanism / Key Finding
Ocular Toxicity Hsp90α [3] Observed in beagle dogs treated with this compound; included visual disorders and histopathological changes in retinal layers [3].
Cardiotoxicity Hsp90α [3] Disruption of hERG channel maturation, which is critical for cardiac action potential; solely dependent on Hsp90α [3].

A Promising Path: Hsp90β-Selective Inhibition

Recent research indicates that developing Hsp90β-selective inhibitors is a viable strategy to avoid the toxicities of pan-inhibition while maintaining antitumor efficacy [3] [1].

The following diagram illustrates the core rationale for this approach, contrasting the effects of pan and selective inhibition.

G pan Pan-Hsp90 Inhibitor (e.g., this compound) effect1 Degrades client proteins in both tumor and normal cells pan->effect1 effect2 Inhibits Hsp90α in normal cells → Cardio & Ocular Toxicity pan->effect2 iso Hsp90β-Selective Inhibitor (e.g., NDNB1182) effect3 Primarily targets Hsp90β function → Potent antitumor activity iso->effect3 effect4 Avoids Hsp90α inhibition → No cardiotoxicity in vitro iso->effect4

The key evidence supporting this strategy comes from preclinical studies on the Hsp90β-selective inhibitor NDNB1182:

  • Avoids Toxicity: In vitro studies on human stem cell-derived cardiomyocytes showed that NDNB1182 avoided the cardiotoxicity typical of pan-Hsp90 inhibitors like 17-AAG [3].
  • Retains Efficacy: NDNB1182 has demonstrated promising anti-cancer activity in vivo, particularly in combination with immune-checkpoint blockade therapy [3] [1].

Experimental Guidance & Future Directions

While direct protocols for modifying this compound are not available, the following approaches are central to current research on improving Hsp90 inhibitor selectivity.

1. Key Experimental Models for Assessing Selectivity

To evaluate new compounds for the toxicities associated with this compound, you can employ these established models:

Assay Type Purpose Key Readout / Finding
In Vitro Cardiotoxicity Assess risk of arrhythmia (Torsades de Pointes) using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) [3]. Action potential duration (APD90); a >20% increase indicates high risk. NDNB1182 showed less than 20% increase [3].
In Vivo Ocular Toxicity Evaluate retinal damage in animal models (e.g., beagle dogs) [3]. Electroretinography (ERG), pupillary light reflex, and histopathology of photoreceptor cell layers [3].

2. Proposed Research & Development Pathway

Based on the latest scientific literature, here is a logical pathway to overcome the limitations of this compound:

G A Problem Identification: This compound pan-inhibition causes ocular & cardiac toxicity B Strategy: Develop Hsp90β-Selective Inhibitors A->B C Compound Optimization: (e.g., NDNB1182) B->C D In Vitro Safety Profiling: Cardiotoxicity & Ocular Toxicity Assays C->D E In Vivo Efficacy & Safety: Tumor models and toxicology studies D->E F Therapeutic Application: Combination with Immunotherapy E->F

This approach is supported by evidence that Hsp90β-selective inhibitors can modulate immunoregulatory pathways and sensitize tumors to immunotherapy, offering a promising combination strategy [1].

References

Efficacy & Tolerability in Preclinical Models

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the in vivo findings from studies using CH5164840, which can indirectly inform its safety and tolerability at the tested doses.

Study Focus Animal Model Dosing Regimen Key Findings on Activity & Tolerability
Monotherapy Activity [1] Athymic mice with 8 different human tumor xenografts Oral, once daily Showed greater efficacy in HER2-positive tumors; specific dose-ranging (3.13-50 mg/kg) established without reported lethality.
Combination with Erlotinib [2] Athymic mice (BALB/c nu/nu) with NSCLC xenografts Oral, once daily for 11 days Enhanced antitumor activity of erlotinib, including in resistant models; the maximum tolerated dose (MTD) was defined as causing neither lethality nor >20% body weight loss.
Mechanism in Gefitinib Combination [3] Human lung cancer cell lines (A549, H1975) In vitro study Proposed that Hsp90 inhibition enhances gefitinib-induced cytotoxicity by down-regulating DNA repair protein XRCC1.

Experimental Protocols for Key Assays

For researchers looking to replicate or understand the basis of these findings, here are the methodologies for key experiments.

In Vivo Xenograft Efficacy Study [2]
  • Cell Implantation: Subcutaneously implant 0.5–1.0 × 10⁷ cancer cells into the right flank of athymic nude (BALB/c nu/nu) mice.
  • Randomization & Dosing: Once tumors reach a volume of 200–300 mm³, randomize animals into groups (n=4–5). Begin treatments.
  • Compound Formulation: Dissolve this compound in a vehicle of 10% DMSO, 10% Cremophor EL, and 0.02 N HCl in water.
  • Dosing Schedule: Orally administer this compound and/or other agents (e.g., erlotinib) once daily for 11 days.
  • Endpoint Measurement:
    • Tumor Volume (TV): Calculate weekly using the formula: TV = a × b² / 2 (where a is length and b is width).
    • Tumor Growth Inhibition (TGI): Calculate as TGI = (1 - [Tt - T0] / [Ct - C0]) × 100% (where T and C are the mean tumor volumes of treated and control groups, respectively).
    • Tolerability: Monitor body weight daily as an indicator of systemic toxicity.
In Vitro Cell Proliferation Assay (Cell Counting Kit-8) [2]
  • Cell Seeding: Seed tumor cells into microtiter plates containing the test compounds.
  • Incubation: Incubate at 37°C in 5% CO₂ for 4 days.
  • Viability Measurement:
    • Add a Cell Counting Kit-8 (CCK-8) solution to each well.
    • Measure absorbance at 450 nm using a microplate reader.
  • Data Analysis:
    • Calculate antiproliferative activity as (1 - T/C) × 100%, where T and C are the absorbance of treated and untreated control cells, respectively.
    • Determine IC₅₀ values using standard software (e.g., Microsoft Excel's curve-fitting functions).

Mechanistic Pathways & Experimental Workflows

The diagrams below, created with Graphviz, illustrate the proposed mechanism of this compound and a standard workflow for testing it in combination therapies.

This compound Hsp90 Inhibition Mechanism

mechanism Start This compound binds Hsp90 Hsp90 Inhibits Hsp90 chaperone function Start->Hsp90 Deg Proteasomal degradation of client proteins Hsp90->Deg EGFR EGFR Deg->EGFR HER2 HER2 Deg->HER2 AKT AKT Deg->AKT ERK ERK Deg->ERK Stat3 Stat3 Deg->Stat3 Con1 Disruption of oncogenic signaling pathways EGFR->Con1 HER2->Con1 AKT->Con1 ERK->Con1 Stat3->Con1 Con2 Enhanced cytotoxicity of companion drugs (e.g., Erlotinib) Con1->Con2 Apop Growth Inhibition & Apoptosis Con1->Apop

In Vivo Combination Therapy Workflow

workflow Step1 Implant tumor cells (0.5-1.0 x 10⁷) subcutaneously Step2 Monitor tumor growth until volume reaches 200-300 mm³ Step1->Step2 Step3 Randomize mice into treatment groups (n=4-5) Step2->Step3 Step4 Formulate compounds (Vehicle: 10% DMSO, 10% Cremophor EL, 0.02N HCl) Step3->Step4 Step5 Administer treatments (Oral gavage, once daily for 11 days) Step4->Step5 Step6 Monitor tumor volume & body weight (TV = length × width² / 2) Step5->Step6 Step7 Calculate TGI & assess tolerability Step6->Step7

Key Insights for Researchers

  • HER2 Status is Crucial: The antitumor activity of this compound is significantly more potent in HER2-positive tumors compared to HER2-negative ones, as evidenced by lower threshold plasma concentrations required for tumor stasis [1]. Patient stratification or model selection based on HER2 status is critical for experimental design.
  • Promise in Overcoming Resistance: this compound shows strong potential in combination therapies, particularly in restoring the efficacy of EGFR inhibitors like erlotinib in resistant NSCLC models, including those with the T790M mutation [2].
  • Mechanistic Synergy: The enhanced cytotoxicity observed in combinations may be due to the simultaneous degradation of multiple client proteins (e.g., EGFR, AKT, ERK) and the abrogation of compensatory survival signals, such as Stat3 phosphorylation [2] [3].

Seeking Further Information

The available public data has limitations. To build a complete safety profile, you may need to:

  • Consult Regulatory Documents: Directly search the official websites of regulatory agencies (such as the FDA or PMDA) for Investigational New Drug (IND) application packages, which contain comprehensive preclinical toxicology data.
  • Access Full Patent Texts: The patent literature for this compound might contain more detailed experimental sections on toxicology and safety pharmacology than academic journals [4].

References

CH5164840 efficacy comparison geldanamycin derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Hsp90 Inhibitors at a Glance

Feature CH5164840 Geldanamycin (GDA) 17-AAG (Tanespimycin) 17-DMAG (Alvespimycin)
Chemical Class Synthetic macrocyclic pyrimidine [1] Natural benzoquinone ansamycin [2] Semi-synthetic ansamycin derivative [3] Semi-synthetic ansamycin derivative [3]
Primary Target N-terminal ATP-binding site of Hsp90 [4] N-terminal ATP-binding site of Hsp90 [2] N-terminal ATP-binding site of Hsp90 [3] N-terminal ATP-binding site of Hsp90 [3]
Binding Affinity (Kd) 0.52 nM (for Hsp90α NTD) [1] Binds in U-shaped conformation [2] Binds similarly to GDA; higher affinity for NQO1-rich cells [2] Binds similarly to GDA [3]
Mechanistic Advantage Designed to mimic key GDA interactions without quinone [1] Prototype inhibitor; proof-of-concept for Hsp90 targeting [5] Reduced hepatotoxicity compared to GDA [3] Improved water solubility over 17-AAG [3]

| Key In Vitro IC₅₀ | 0.15 µM (HCT116 colon cancer) 0.066 µM (NCI-N87 gastric cancer) [1] | Potent but non-selective cytotoxicity [2] | Active in sub-micromolar range [6] | Potent activity; improved over 17-AAG in some models [6] | | In Vivo Efficacy (Xenograft) | 83% Tumor Growth Inhibition (HCT116 model, oral administration) [1] | Effective but severe toxicity precludes clinical use [2] | Demonstrated antitumor activity in clinical trials [3] | Demonstrated antitumor activity in clinical trials [3] | | Pharmacokinetics | High oral bioavailability in mice (F = 70.8%) [1] | Poor solubility and unfavorable pharmacokinetics [2] | Limited oral bioavailability; parenteral administration [3] | Improved solubility and bioavailability over 17-AAG [3] | | Toxicity Profile | No specific major toxicity reported in preclinical models [4] | Pronounced hepatotoxicity (limits clinical use) [2] | Reduced hepatotoxicity; manageable in trials [3] | Toxicity concerns (e.g., ocular, cardiotoxicity) led to trial discontinuation [7] |

Mechanism of Action and Experimental Data

Both this compound and geldanamycin derivatives inhibit Hsp90 by binding to its N-terminal domain, but they are derived from different chemical origins and exhibit distinct properties.

  • Mechanism of Hsp90 Inhibition: Hsp90 is a molecular chaperone essential for the stability and function of over 400 "client proteins," many of which are oncoproteins that drive cancer hallmarks [7] [8]. Inhibiting its ATPase activity leads to the proteasomal degradation of these clients, simultaneously disrupting multiple oncogenic pathways [9].

    • Geldanamycin derivatives are natural-product-inspired inhibitors that bind the N-terminal ATP pocket in a "U-shaped" conformation [2].
    • This compound is a fully synthetic, macrocyclic compound that was strategically designed to mimic the key interactions of geldanamycin with Hsp90, while replacing the problematic quinone moiety [1].
  • Key Experimental Evidence:

    • This compound in NSCLC: A 2013 study evaluated this compound in combination with the EGFR inhibitor erlotinib. In vitro and in vivo experiments used NSCLC cell lines (including NCI-H292 and erlotinib-resistant NCI-H1975). The combination was more effective than either drug alone, enhancing tumor growth inhibition and suppressing pro-survival signaling pathways like STAT3 and ERK [4].
    • Geldanamycin Toxicity: The hepatotoxicity of geldanamycin is well-documented. Its benzoquinone moiety can be metabolized to generate reactive oxygen species and form harmful conjugates with glutathione, leading to significant liver damage [2]. This motivated the development of safer analogs.

Key Comparative Insights

  • Efficacy: this compound demonstrates potent low-nanomolar binding affinity and strong anti-proliferative activity in cancer cell lines, comparable to or surpassing the potency of later-generation geldanamycin derivatives in preclinical models [1].
  • Safety and Toxicity: The defining advantage of this compound lies in its potential for a improved safety profile. It lacks the hepatotoxic quinone moiety inherent to geldanamycin and its derivatives, which has been a major clinical stumbling block for the entire class [7] [2].
  • Drug-like Properties: this compound was engineered for high oral bioavailability, a significant pharmacokinetic advantage over earlier inhibitors like 17-AAG, which required intravenous administration [4] [1].

Experimental Protocol Summary

The following diagram outlines a standard in vivo efficacy study, which is central to the data presented for this compound.

start In Vivo Efficacy Study Protocol step1 1. Tumor Cell Inoculation Implant human cancer cells (e.g., HCT116) into mice start->step1 step2 2. Tumor Establishment Allow tumors to grow to ~200-300 mm³ volume step1->step2 step3 3. Animal Randomization Randomly divide mice into treatment/control groups step2->step3 step4 4. Dosing Regimen Oral administration of compound (e.g., this compound) daily for 11+ days step3->step4 step5 5. Tumor Monitoring Measure tumor dimensions regularly to calculate volume step4->step5 step6 6. Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) and analyze biomarkers step5->step6

Key Experimental Details:

  • Cell Lines & Models: Studies often use human cancer xenograft models in immunodeficient mice. Common cell lines include HCT116 (colorectal), NCI-N87 (gastric), and various NSCLC lines (e.g., HCC827, NCI-H1975) [4] [1].
  • Dosing: this compound was typically administered orally once daily [4] [1]. Doses are chosen based on prior maximum tolerated dose (MTD) studies.
  • Endpoint Metrics: The primary efficacy readout is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - [(Treated_t - Treated₀) / (Control_t - Control₀)]) × 100 [4]. Tumor tissues are often further analyzed by Western blotting to confirm degradation of Hsp90 client proteins (e.g., EGFR, AKT) [4].

Conclusion for Researchers

This compound represents a distinct evolution in Hsp90 inhibitor design. It separates high potency from the structurally driven toxicity that plagued the geldanamycin class. Its fully synthetic, macrocyclic nature, high oral bioavailability, and potent efficacy in resistant cancer models make it a valuable chemical tool and a promising candidate for further development, particularly in combination therapies aimed at overcoming resistance to targeted agents [4].

References

CH5164840 vs. Traditional HSP90 Inhibitors: A Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of CH5164840 alongside traditional and other classes of HSP90 inhibitors based on available research.

Inhibitor Name Class / Type Primary Target / Mechanism Reported Selectivity & Key Findings Noted Toxicities / Limitations

| This compound | Novel, non-Geldanamycin, pan-HSP90 inhibitor [1] [2] | Binds N-terminal ATP-binding site of HSP90, degrading client proteins like EGFR [1]. | Potent antitumor activity; synergizes with EGFR inhibitors (e.g., erlotinib), overcoming resistance [1]. Induces micronuclei via aneugenic mechanism (chromosome missegregation) [2]. | Induces aneuploidy in vitro, a potential long-term genotoxic risk [2]. | | Geldanamycin (GM) & Derivatives (e.g., 17-AAG) | Natural product, Benzoquinone ansamycin, pan-HSP90 inhibitor [3] [4] | Binds N-terminal ATP-binding site, disrupting chaperone cycle [3]. | Broad degradation of oncogenic client proteins (e.g., HER2, B-Raf) [3]. | Significant hepatotoxicity, poor solubility, induction of heat shock response [3] [4]. | | HSP90 Pan-Inhibitors (e.g., AUY922) | Synthetic, Resorcinol-containing, pan-HSP90 inhibitor [3] [5] | Binds N-terminal ATP-binding site, inhibiting all four HSP90 isoforms [5]. | Broad-spectrum antitumor activity by simultaneously disrupting multiple oncogenic pathways [6] [4]. | Dose-limiting ocular and cardiotoxicity, attributed largely to HSP90α inhibition [5] [4]. | | Isoform-Selective Inhibitors (e.g., NDNB1182) | Synthetic, HSP90β-selective inhibitor [5] | Selectively inhibits HSP90β isoform with >150-fold selectivity over HSP90α [5]. | Promising anti-cancer activity; avoids HSP90α-inhibition associated toxicities in preclinical models [5]. | Preclinical data suggests a potentially improved safety profile regarding cardio- and ocular-toxicity [5]. |

Detailed Experimental Protocols from Key Studies

To support the data in the comparison table, here are the methodologies from two critical studies on this compound.

  • In Vitro Cell Growth Inhibition and Combination Studies [1]

    • Cell Lines: Utilized a panel of NSCLC cell lines with various genotypes, including HCC827 (EGFR exon 19 deletion), PC-9 (EGFR exon 19 deletion), NCI-H292 (wild-type EGFR overexpression), and NCI-H1975 (EGFR T790M mutation, erlotinib-resistant).
    • Proliferation Assay: Cells were seeded in microtiter plates and treated with this compound and/or erlotinib for four days. Cell viability was measured using a Cell Counting Kit-8 (CCK-8), and absorbance was read at 450 nm. The IC₅₀ values were calculated from the dose-response curves.
    • Western Blotting: Treated cells were lysed, and proteins were analyzed by western blot to evaluate the degradation of client proteins (e.g., EGFR) and inhibition of downstream signaling pathways (e.g., p-STAT3, p-ERK).
  • In Vitro Micronucleus Test (MNT) in TK6 Cells [2]

    • Cell Line: Human lymphoblastoid TK6 cells.
    • Treatment: Cells were treated with this compound for 24 hours, with a subsequent 24-hour recovery period in compound-free medium.
    • Micronucleus Scoring: Cells were stained with acridine orange, and the frequency of micronucleated cells was determined by fluorescence microscopy.
    • Mode of Action Analysis: To distinguish the mechanism, Fluorescence In Situ Hybridization (FISH) with a centromeric probe was performed. A high percentage of micronuclei containing centromeres (centromere-positive) indicates an aneugenic event (whole chromosome loss), as opposed to a clastogenic event (DNA breakage).

HSP90 Inhibition Mechanism and this compound's Role

The following diagram illustrates the general mechanism of HSP90 chaperone function and how inhibitors like this compound disrupt it, leading to anti-tumor effects.

G cluster_normal Normal HSP90 Cycle cluster_inhibited HSP90 Inhibition by this compound Start Open Conformation (HSP90 dimer) ClientLoad Client Protein & Co-chaperones Bind Start->ClientLoad ATPBind ATP Binds to N-terminal Domain ClientLoad->ATPBind ClosedConf Closed Conformation (Active Chaperone) ATPBind->ClosedConf Inhibitor This compound Binds N-terminal ATP site ATPBind->Inhibitor ClientMature Client Protein Maturation ClosedConf->ClientMature ADPRelease ATP Hydrolyzed to ADP Client Released Cycle Restarts ClientMature->ADPRelease ADPRelease->Start CycleBlock Chaperone Cycle Blocked Inhibitor->CycleBlock ClientNoMature Client Protein Fails to Mature CycleBlock->ClientNoMature ClientDegrade Client Protein Ubiquitination & Proteasomal Degradation ClientNoMature->ClientDegrade AntiTumor Antitumor Effect: Inhibition of survival, proliferation, & migration ClientDegrade->AntiTumor

Interpretation of Available Data and Future Directions

While a direct, comprehensive "tumor selectivity index" for this compound versus all traditional inhibitors is not available in the searched literature, the provided data allows for critical insights:

  • Mechanistic Distinction: this compound is a potent, novel-class N-terminal inhibitor with a high degree of selectivity for HSP90 itself, showing no significant off-target activity against a large panel of kinases [2]. Its primary mechanism of action aligns with other N-terminal inhibitors but differs structurally from problematic ansamycins like 17-AAG.
  • Therapeutic Potential via Combination: Its significant value appears to lie in rational combination therapies, particularly in overcoming resistance to targeted agents like erlotinib in EGFR-driven cancers [1].
  • Safety Profile Considerations: The induction of aneuploidy in vitro [2] highlights a potential on-target genotoxicity risk that requires careful evaluation. This contrasts with the classic dose-limiting toxicities (hepatotoxicity, ocular/cardiac effects) of earlier inhibitors [3] [5] [4].
  • The Evolving Landscape: The field is actively moving towards isoform-selective inhibitors (e.g., HSP90β-selective) to improve the therapeutic window by avoiding toxicities linked to HSP90α inhibition [5] [4]. This compound, as a pan-inhibitor, does not represent this latest direction.

References

CH5164840 second generation Hsp90 inhibitor advantages

Author: Smolecule Technical Support Team. Date: February 2026

Advantages of CH5164840 at a Glance

Advantage Description Supporting Evidence
Novel Chemical Structure Non-geldanamycin based structure identified via virtual screening and structure-based drug design; binds to N-terminal ATP-binding site of Hsp90 [1] [2] [3]. Avoids drawbacks of geldanamycin derivatives [4] [2].
Tumor-Selective Activity Binds preferentially to Hsp90 in tumor cells (active multi-chaperone complex) and accumulates effectively in tumor tissue, potentially sparing normal tissues [2]. Reduced phosphorylated Akt in tumor but not normal tissues; better tolerability in mouse xenograft models [2].
Potent Single-Agent Efficacy Induces degradation of oncogenic client proteins (e.g., EGFR), leading to apoptosis and potent antitumor activity [4] [2]. Caused tumor regression in NCI-N87 (gastric) and BT-474 (breast) cancer xenograft models [2].
Synergy in Combination Therapy Shows synergistic antitumor activity when combined with HER2-targeted (trastuzumab, lapatinib) and EGFR-targeted (erlotinib) therapies [1] [4] [2]. Enhanced efficacy in HER2-overexpressing and EGFR-mutant (including erlotinib-resistant) xenograft models [4] [2].
Overcomes Drug Resistance Effective against cancers with acquired resistance to EGFR inhibitors (e.g., T790M mutation) by degrading the resistant client proteins [4]. Combined with erlotinib, suppressed growth of T790M-mutant NCI-H1975 xenografts (erlotinib-resistant) [4].

Key Experimental Data and Protocols

For researchers, the main experimental findings and methodologies from the literature are detailed below.

Combination Therapy to Overcome EGFR Inhibitor Resistance
  • Objective: To evaluate if this compound could restore the efficacy of erlotinib in non-small cell lung cancer (NSCLC) with intrinsic or acquired resistance [4].
  • Cell Lines: Used NCI-H292 (EGFR overexpression) and NCI-H1975 (EGFR with T790M resistance mutation) NSCLC cell lines [4].
  • Methods:
    • In Vitro Proliferation Assay: Cells treated with this compound, erlotinib, or combination for 4 days; cell viability measured via Cell Counting Kit-8 [4].
    • Western Blotting: Analyzed protein degradation and pathway suppression (e.g., EGFR, p-STAT3, p-AKT, p-ERK) after treatment [4].
    • In Vivo Xenograft Models: Mice bearing NCI-H292 or NCI-H1975 tumors treated with vehicle, this compound, erlotinib, or combination orally once daily. Tumor volume and body weight measured regularly [4].
  • Key Results:
    • Synergistic Growth Inhibition: Combination treatment showed significantly enhanced anti-proliferative effects vs. either agent alone [4].
    • Suppressed Survival Signals: Erlotinib alone increased p-STAT3, a resistance mechanism; this compound abrogated this increase and enhanced suppression of ERK signaling [4].
    • Overcame T790M Resistance: In T790M-mutant H1975 xenografts, erlotinib alone was ineffective, but combination with this compound significantly inhibited tumor growth [4].
Tumor-Selective Distribution
  • Objective: To assess the distribution and selectivity of this compound for tumor tissue [2].
  • Methods:
    • Ex Vivo Binding Assay: Compared binding of this compound to Hsp90 from tumor vs. normal tissues [2].
    • Pharmacodynamic Analysis: In mouse xenograft models, measured drug levels and downstream effects (e.g., reduced p-AKT) in tumors and normal tissues like liver and spleen [2].
  • Key Results: this compound was distributed effectively to tumors and bound preferentially to the active multi-chaperone complex form of Hsp90 found in tumor cells. This led to a marked reduction of p-AKT in tumors, but not in normal tissues [2].

Mechanism of Action: Overcoming Resistance

The synergy between this compound and EGFR inhibitors like erlotinib can be visualized through its action on key signaling pathways. This compound degrades multiple oncogenic clients, blocking feedback loops that cause resistance.

As the diagram shows, while erlotinib directly inhibits EGFR kinase activity, it can paradoxically induce a feedback loop via STAT3 that promotes resistance. This compound addresses this by degrading EGFR and other clients like HER2 at the protein level, simultaneously blocking multiple downstream survival pathways (AKT, ERK) and preventing the activation of compensatory resistance signals.

Comparison with Other Hsp90 Inhibitors

Hsp90 inhibitor development has been hampered by toxicity issues. The table below contextualizes this compound within the broader inhibitor landscape.

Compound / Class Key Characteristics Primary Clinical Challenges
First-Generation (e.g., 17-AAG) Geldanamycin derivative; first Hsp90 inhibitor in clinical trials [5] [6]. Hepatotoxicity, poor solubility, induction of heat shock response, dose-limiting toxicity [4] [6] [2].
This compound Novel, non-GM, 2nd-gen inhibitor; tumor-selective; synergistic in combinations [1] [2]. Preclinical data shows ocular toxicity in beagle dogs [5] [7].
Hsp90β-Selective (e.g., NDNB1182) >150-fold selective for Hsp90β over Hsp90α; avoids heat shock response [5] [7]. Aims to avoid cardiotoxicity and ocular toxicity linked to Hsp90α inhibition; still in preclinical/early development [5] [6] [7].

The most significant challenge for This compound was the observation of ocular toxicity (retinal damage) in beagle dogs during preclinical testing, a common on-target issue for Hsp90 pan-inhibitors [5] [7]. This has driven research into Hsp90β-selective inhibitors like NDNB1182, designed to avoid Hsp90α inhibition-linked toxicities while maintaining anti-cancer efficacy [5] [7].

References

CH5164840 vs CH5449302 retinal toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Retinal Toxicity

The table below compares the key findings on retinal toxicity from a study where the compounds were orally administered to beagle dogs [1].

Feature CH5164840 CH5449302
Clinical Symptoms Induced symptoms suggesting visual disorder [1] No clinical symptoms related to visual disorder were reported [1]
Ophthalmological Findings Loss of pupillary light reflex [1] Not specified (abnormalities were found upon further testing) [1]
Electroretinography (ERG) Abnormal waveforms [1] Abnormal waveforms [1]
Histopathological Changes Changes in the photoreceptor cell layer and outer nuclear layer of the retina [1] Changes in the photoreceptor cell layer and outer nuclear layer of the retina [1]
Onset of Toxicity Visual symptoms and ERG abnormalities occurred at an earlier stage or lower dose than other systemic toxicities [1] Similar onset profile for ERG abnormalities [1]

Experimental Protocol

The data in the table above was generated through the following experimental methods [1]:

  • Animal Model: Beagle dogs.
  • Compound Administration: Repeated oral administration.
  • Clinical Observation: Monitoring for symptoms suggesting visual disorders.
  • Ophthalmological Examination: Observation for pupillary light reflex.
  • Functional Assessment: Electroretinography (ERG) to measure electrical responses of retinal cells.
  • Tissue Analysis: Histopathological examination of retinal tissues to identify structural damage.

Mechanism of Toxicity and Recent Insights

The retinal toxicity observed with these Hsp90 inhibitors is considered an on-target effect of pan-Hsp90 inhibition, meaning it is a direct consequence of inhibiting the Hsp90 protein itself, not an off-target side effect [1] [2] [3].

  • Attributed Isoform: Recent research suggests that ocular toxicity is primarily linked to the inhibition of the Hsp90α isoform [2] [3] [4].
  • Proposed Mechanism: One study identified that the Transient Receptor Potential cation channel subfamily M member 1 (TRPM1), a protein crucial for retinal function, is a client protein of Hsp90. Inhibition of Hsp90 leads to TRPM1 degradation, which can trigger apoptosis and oxidative stress in retinal cells [3].
  • A Potential Workaround: To avoid this toxicity, current drug development is focusing on Hsp90β-selective inhibitors. Preclinical studies show that such selective inhibitors can provide anti-cancer activity while avoiding the retinal and cardiotoxic effects associated with pan-inhibitors like this compound and CH5449302 [3].

The following diagram illustrates the mechanism of retinal toxicity induced by pan-Hsp90 inhibitors.

G Pan_Inhibitor Pan-Hsp90 Inhibitor (e.g., this compound, CH5449302) Hsp90α Inhibits Hsp90α Isoform Pan_Inhibitor->Hsp90α TRPM1_Degradation TRPM1 Client Protein Degradation Hsp90α->TRPM1_Degradation Retinal_Cell_Stress Retinal Cell Stress TRPM1_Degradation->Retinal_Cell_Stress Apoptosis Apoptosis & ROS Production Retinal_Cell_Stress->Apoptosis Histopathological_Change Histopathological Change (Photoreceptor Layer) Apoptosis->Histopathological_Change ERG_Abnormality Abnormal ERG Waveform Apoptosis->ERG_Abnormality Visual_Symptoms Visual Symptoms Histopathological_Change->Visual_Symptoms ERG_Abnormality->Visual_Symptoms

References

CH5164840 combination therapy efficacy validation

Author: Smolecule Technical Support Team. Date: February 2026

CH5164840 Combination Therapy Efficacy Summary

Combination Partner Cancer Model (Cell Line) Model Context Key Efficacy Findings (In Vivo) Key Mechanisms Implicated (In Vitro)
Trastuzumab [1] Gastric (NCI-N87) HER2-overexpressing Potent antitumor efficacy with regression [1]. Degradation of HER2 client protein [1].
Lapatinib [1] Breast (BT-474) HER2-overexpressing Potent antitumor efficacy with regression [1]. Degradation of HER2 client protein [1].
Erlotinib [2] [3] NSCLC (NCI-H292) EGFR-overexpressing Enhanced antitumor activity vs. single agent [2] [3]. Degradation of mutant EGFR; suppressed p-Stat3 increase from erlotinib [2] [3].
Erlotinib [2] [3] NSCLC (NCI-H1975) EGFR T790M mutation (Erlotinib-resistant) Enhanced antitumor activity despite low erlotinib efficacy alone [2] [3]. Degradation of resistant EGFR mutant; suppression of ERK signaling [2] [3].

Detailed Experimental Data and Protocols

The efficacy data in the table above was generated through standard preclinical in vitro and in vivo studies. Here are the detailed methodologies for the key experiments cited.

  • In Vivo Xenograft Models [1] [2]

    • Cell Lines: Human cancer cells (e.g., NCI-N87, BT-474, NCI-H292, NCI-H1975) were implanted subcutaneously into athymic nude mice.
    • Randomization & Dosing: Once tumors reached ~200-300 mm³, animals were randomized into groups. This compound was orally administered, often once daily.
    • Efficacy Measurement: Tumor volume was calculated as (length × width²)/2. Tumor Growth Inhibition (TGI) was calculated as: TGI = (1 - [(Tt - T0) / (Ct - C0)]) × 100%, where T and C are the mean tumor volumes of the treated and control groups at time t and baseline (0), respectively.
  • In Vitro Cell Proliferation Assays [2]

    • Procedure: Tumor cells were seeded in microplates with compounds and incubated for 4 days.
    • Viability Measurement: Cell viability was measured using a Cell Counting Kit-8 (CCK-8), which determines the number of viable cells. Absorbance was read at 450 nm.
    • Data Analysis: Antiproliferative activity was calculated as (1 - T/C) × 100%, where T and C are the absorbance of treated and untreated control cells. The IC50 (half-maximal inhibitory concentration) was calculated from this data.
  • Western Blotting Analysis [1] [2]

    • Purpose: To detect changes in client protein levels and phosphorylation (activation) of key signaling proteins.
    • Method: Proteins from treated cells or tumor tissues were separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against proteins of interest (e.g., HER2, EGFR, p-Akt, p-ERK, p-Stat3). Signals were developed for detection.
  • Mechanism to Overcome Resistance [2] [3]

    • In erlotinib-resistant NSCLC models (e.g., NCI-H1975 with T790M mutation), this compound alone or in combination effectively suppressed the ERK signaling pathway, which is a key driver of cell proliferation and survival.
    • In EGFR-overexpressing models, erlotinib treatment alone was found to increase phosphorylation of Stat3, a resistance mechanism. This effect was abrogated by the addition of this compound, which promotes Stat3 degradation [2] [3].

Hsp90 Inhibition Mechanism and Workflow

This compound exerts its effects by inhibiting Hsp90, a molecular chaperone critical for the stability and function of many oncogenic "client proteins." The following diagram illustrates the mechanism of action and the general workflow for validating its efficacy in combination therapy.

cluster_hsp90 Hsp90 Chaperone Complex cluster_combos Combination Therapy Hsp90_Inhib This compound (HSP90 Inhibitor) Hsp90 Hsp90 Hsp90_Inhib->Hsp90 Binds & Inhibits Protein_Degradation Ubiquitin-Mediated Degradation Hsp90_Inhib->Protein_Degradation Triggers Client_Proteins Oncogenic Client Proteins (e.g., HER2, EGFR, AKT, ERK) Hsp90->Client_Proteins Stabilizes Signal_Blockade Blockade of Multiple Oncogenic Pathways Protein_Degradation->Signal_Blockade Enhanced_Effect Enhanced Antitumor Effect & Overcome Drug Resistance Signal_Blockade->Enhanced_Effect Targeted_Drug Targeted Agent (e.g., Trastuzumab, Erlotinib) Targeted_Drug->Enhanced_Effect

Important Considerations for Researchers

  • Preclinical Stage: The compelling data for this compound is from preclinical studies published between 2012-2014 [1] [2] [4]. There is no information on its progression to clinical trials in humans in the provided search results.
  • Potential Genotoxic Risk: One study reported that this compound induced micronuclei in TK6 cells via an aneugenic mechanism (causing chromosome missegregation), a potential genotoxicity risk that should be considered in further development [4].

I hope this structured guide provides a solid foundation for your research. Would you like a similar deep dive into the standard preclinical protocols for assessing genotoxicity, such as the in vitro micronucleus test?<|end▁of▁thinking|>The search results provide information on this compound combination therapy efficacy, but there are some limitations. Here is a guide based on the available data.

This compound Combination Therapy Efficacy Data

The table below summarizes the key efficacy findings for this compound from preclinical studies.

Combination Partner Cancer Model (Cell Line) Model Context Key Efficacy Findings (In Vivo) Key Mechanisms Implicated (In Vitro)
Trastuzumab [1] Gastric (NCI-N87) HER2-overexpressing Potent antitumor efficacy with regression [1]. Degradation of HER2 client protein [1].
Lapatinib [1] Breast (BT-474) HER2-overexpressing Potent antitumor efficacy with regression [1]. Degradation of HER2 client protein [1].
Erlotinib [2] [3] NSCLC (NCI-H292) EGFR-overexpressing Enhanced antitumor activity vs. single agent [2] [3]. Degradation of mutant EGFR; suppressed p-Stat3 increase from erlotinib [2] [3].
Erlotinib [2] [3] NSCLC (NCI-H1975) EGFR T790M mutation (Erlotinib-resistant) Enhanced antitumor activity despite low erlotinib efficacy alone [2] [3]. Degradation of resistant EGFR mutant; suppression of ERK signaling [2] [3].

Detailed Experimental Protocols

The efficacy data was generated through standard preclinical in vitro and in vivo studies. Here are the detailed methodologies for the key experiments cited.

  • In Vivo Xenograft Models [1] [2]

    • Cell Lines: Human cancer cells (e.g., NCI-N87, BT-474, NCI-H292, NCI-H1975) were implanted subcutaneously into athymic nude mice.
    • Randomization & Dosing: Once tumors reached ~200-300 mm³, animals were randomized into groups. This compound was orally administered once daily for 11 days.
    • Efficacy Measurement: Tumor volume was calculated as (length × width²)/2. Tumor Growth Inhibition (TGI) was calculated as: TGI = (1 - [(Tt - T0) / (Ct - C0)]) × 100%, where T and C are the mean tumor volumes of the treated and control groups at time t and baseline (0), respectively.
  • In Vitro Cell Proliferation Assays [2]

    • Procedure: Tumor cells were seeded in microplates with compounds and incubated for 4 days.
    • Viability Measurement: Cell viability was measured using a Cell Counting Kit-8 (CCK-8). Absorbance was read at 450 nm.
    • Data Analysis: Antiproliferative activity was calculated as (1 - T/C) × 100%, where T and C are the absorbance of treated and untreated control cells. The IC50 (half-maximal inhibitory concentration) was calculated from this data.
  • Western Blotting Analysis [1] [2]

    • Purpose: To detect changes in client protein levels and phosphorylation (activation) of key signaling proteins.
    • Method: Proteins from treated cells or tumor tissues were separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against proteins of interest (e.g., HER2, EGFR, p-Akt, p-ERK, p-Stat3). Signals were developed for detection.
  • Mechanism to Overcome Resistance [2] [3]

    • In erlotinib-resistant NSCLC models (e.g., NCI-H1975 with T790M mutation), this compound alone or in combination effectively suppressed the ERK signaling pathway.
    • In EGFR-overexpressing models, erlotinib treatment alone increased phosphorylation of Stat3, a resistance mechanism. This effect was abrogated by the addition of this compound [2] [3].

Hsp90 Inhibition Mechanism and Workflow

This compound exerts its effects by inhibiting Hsp90, a molecular chaperone critical for the stability and function of many oncogenic "client proteins." The following diagram illustrates the mechanism of action and the general workflow for validating its efficacy in combination therapy.

cluster_hsp90 Hsp90 Chaperone Complex cluster_combos Combination Therapy Hsp90_Inhib This compound (HSP90 Inhibitor) Hsp90 Hsp90 Hsp90_Inhib->Hsp90 Binds & Inhibits Protein_Degradation Ubiquitin-Mediated Degradation Hsp90_Inhib->Protein_Degradation Triggers Client_Proteins Oncogenic Client Proteins (e.g., HER2, EGFR, AKT, ERK) Hsp90->Client_Proteins Stabilizes Signal_Blockade Blockade of Multiple Oncogenic Pathways Protein_Degradation->Signal_Blockade Enhanced_Effect Enhanced Antitumor Effect & Overcome Drug Resistance Signal_Blockade->Enhanced_Effect Targeted_Drug Targeted Agent (e.g., Trastuzumab, Erlotinib) Targeted_Drug->Enhanced_Effect

Important Considerations for Researchers

  • Preclinical Stage: The compelling data for this compound is from preclinical studies published between 2012-2014 [1] [2] [4]. There is no information on its progression to clinical trials in humans in the provided search results.
  • Potential Genotoxic Risk: One study reported that this compound induced micronuclei in TK6 cells via an aneugenic mechanism (causing chromosome missegregation), a potential genotoxicity risk that should be considered in further development [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

385.15724617 g/mol

Monoisotopic Mass

385.15724617 g/mol

Heavy Atom Count

27

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

4-amino-18,20-dimethyl-7-thia-3,5,11,15-tetraazatricyclo[15.3.1.1(2,6)]docosa-1(20),2,4,6(22),17(21),18-hexaene-10,16-dione

Dates

Last modified: 02-18-2024
1: Kanamaru C, Yamada Y, Hayashi S, Matsushita T, Suda A, Nagayasu M, Kimura K, Chiba S. Retinal toxicity induced by small-molecule Hsp90 inhibitors in beagle dogs. J Toxicol Sci. 2014;39(1):59-69. PubMed PMID: 24418710.
2: Saitoh R, Nagayasu M, Shibahara N, Ono N, Suda A, Kato M, Ishigai M. Assessing the Impact of HER2 Status on the Antitumor Activity of an HSP90 Inhibitor in Human Tumor Xenograft Mice using Pharmacokinetics-Pharmacodynamic Modeling. Drug Metab Pharmacokinet. 2013 Oct 15. [Epub ahead of print] PubMed PMID: 24126359.
3: Ono N, Yamazaki T, Tsukaguchi T, Fujii T, Sakata K, Suda A, Tsukuda T, Mio T, Ishii N, Kondoh O, Aoki Y. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor CH5164840 against non-small-cell lung cancer. Cancer Sci. 2013 Oct;104(10):1346-52. doi: 10.1111/cas.12237. Epub 2013 Aug 20. PubMed PMID: 23863134.
4: Suda A, Koyano H, Hayase T, Hada K, Kawasaki K, Komiyama S, Hasegawa K, Fukami TA, Sato S, Miura T, Ono N, Yamazaki T, Saitoh R, Shimma N, Shiratori Y, Tsukuda T. Design and synthesis of novel macrocyclic 2-amino-6-arylpyrimidine Hsp90 inhibitors. Bioorg Med Chem Lett. 2012 Jan 15;22(2):1136-41. doi: 10.1016/j.bmcl.2011.11.100. Epub 2011 Dec 1. PubMed PMID: 22192591.
5: Ono N, Yamazaki T, Nakanishi Y, Fujii T, Sakata K, Tachibana Y, Suda A, Hada K, Miura T, Sato S, Saitoh R, Nakano K, Tsukuda T, Mio T, Ishii N, Kondoh O, Aoki Y. Preclinical antitumor activity of the novel heat shock protein 90 inhibitor CH5164840 against human epidermal growth factor receptor 2 (HER2)-overexpressing cancers. Cancer Sci. 2012 Feb;103(2):342-9. doi: 10.1111/j.1349-7006.2011.02144.x. Epub 2011 Dec 13. PubMed PMID: 22050138.

Explore Compound Types